(2S,3R)-8(9)-EET-d11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(Z)-7-[(2S,3R)-3-[(2Z,5Z)-7,7,8,8,9,9,10,10,11,11,11-undecadeuterioundeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
DBWQSCSXHFNTMO-OHRLSYMNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (2S,3R)-8(9)-EET-d11: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of (2S,3R)-8(9)-EET-d11. This deuterated analog of 8,9-epoxyeicosatrienoic acid (8,9-EET) serves as a crucial internal standard for the accurate quantification of its endogenous, non-deuterated counterpart in biological matrices. Given that the biological activity is attributed to the non-deuterated form, this guide will focus on the chemical characteristics of the deuterated compound and the well-documented signaling pathways and experimental considerations of 8,9-EET.
Chemical Properties and Structure
This compound is a deuterated version of 8,9-EET, a metabolite of arachidonic acid formed by cytochrome P450 (CYP) epoxygenases.[1][2] The primary application of this isotopically labeled compound is as an internal standard in mass spectrometry-based quantification assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of endogenous 8,9-EET.[3][4]
Tabulated Chemical Data
The following table summarizes the key chemical properties of (±)8(9)-EET-d11 and its non-deuterated form for comparison.
| Property | (±)8(9)-EET-d11 | (±)8(9)-EET |
| Alternate Names | 8(9)-EpETrE-d11 | (±)8,9-EpETrE |
| Molecular Formula | C₂₀H₂₁D₁₁O₃[4][5] | C₂₀H₃₂O₃[6][7] |
| Molecular Weight | 331.5 g/mol [4][5] | 320.5 g/mol [6][7] |
| Purity | ≥98%[5] | ≥98%[6] |
| Physical State | A solution in ethanol[4] | A 100 µg/ml solution in ethanol[6] |
| Storage Temperature | -20°C[4] | -20°C[6] |
| Stability | ≥ 2 years[4] | ≥ 2 years[6] |
Structure:
The chemical structure of 8,9-EET consists of a twenty-carbon fatty acid chain containing an epoxide ring between carbons 8 and 9. The "(2S,3R)" designation specifies the stereochemistry of the epoxide. The "-d11" in this compound indicates that eleven hydrogen atoms have been replaced by deuterium (B1214612) atoms, which increases its mass without significantly altering its chemical behavior, making it an ideal internal standard.
Biological Significance and Signaling Pathways of 8,9-EET
8,9-EET, one of the four regioisomers of EETs, is a bioactive lipid mediator involved in a variety of physiological and pathophysiological processes, including regulation of vascular tone, inflammation, and apoptosis.[1][8] Its biological effects are mediated through complex signaling pathways.
Key Signaling Pathways
8,9-EET has been shown to modulate several intracellular signaling cascades:
-
Activation of G-Protein-Coupled Receptors (GPCRs): Evidence suggests that EETs can act as ligands for GPCRs, leading to the activation of downstream signaling pathways.[9]
-
Protein Kinase Activation: 8,9-EET can activate various protein kinases, including Protein Kinase A (PKA), tyrosine kinases, p38 MAP kinase, and ERK1/2.[10]
-
Ion Channel Modulation: EETs are known to activate calcium-activated potassium channels (KCa) and transient receptor potential (TRP) channels, such as TRPV4, influencing ion flow and cellular membrane potential.[1][9]
-
Transcription Factor Interaction: 8,9-EET can interact with and modulate the activity of transcription factors like peroxisome proliferator-activated receptors (PPARs) and cyclic AMP-response element-binding protein (CREB).[9][10]
-
Inhibition of c-Jun N-terminal Kinases (JNK): EETs have been shown to inhibit the JNK signaling pathway.[10]
-
ROCK Pathway: An analog of 8,9-EET has been found to protect pulmonary artery smooth muscle cells from apoptosis through the Rho-kinase (ROCK) signaling pathway.[8]
Below are diagrams illustrating some of the key signaling pathways influenced by 8,9-EET.
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are proprietary, the general approach involves the stereoselective epoxidation of a deuterated arachidonic acid precursor. The synthesis of related EET metabolites has been described in the literature and can provide a conceptual framework.[11][12]
General Workflow for Quantification of 8,9-EET using this compound
The primary application of this compound is as an internal standard for quantitative analysis. A typical workflow is outlined below.
1. Sample Preparation:
-
A known amount of this compound is spiked into the biological sample.
-
Lipids are extracted from the matrix using methods like solid-phase extraction (SPE) or liquid-liquid extraction.
2. Derivatization (Optional):
-
For GC-MS analysis, the carboxyl group of the EETs is often derivatized (e.g., converted to a methyl ester or pentafluorobenzyl ester) to improve volatility and chromatographic properties.
3. Instrumental Analysis:
-
The extracted and derivatized samples are injected into a GC-MS or LC-MS/MS system.
-
The instrument is set to monitor specific parent-to-daughter ion transitions for both the endogenous 8,9-EET and the deuterated internal standard.
4. Quantification:
-
The concentration of endogenous 8,9-EET is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of non-deuterated 8,9-EET and a fixed amount of the internal standard.
Conclusion
This compound is an indispensable tool for researchers studying the roles of EETs in health and disease. Its use as an internal standard enables the reliable quantification of endogenous 8,9-EET, facilitating a deeper understanding of its complex signaling pathways and biological functions. The continued investigation into the mechanisms of 8,9-EET action holds significant promise for the development of novel therapeutic strategies for cardiovascular and inflammatory diseases.
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 8,9-Epoxyeicosatrienoic acid | C20H32O3 | CID 5283203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Cyclooxygenase Metabolites of 8,9-Epoxyeicosatrienoic Acid (EET): 11- and 15-Hydroxy 8,9-EETs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of cyclooxygenase metabolites of 8,9-epoxyeicosatrienoic acid (EET): 11- and 15-hydroxy 8,9-EETs - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S,3R)-8(9)-EET-d11 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2S,3R)-8(9)-epoxyeicosatrienoic acid-d11 ((2S,3R)-8(9)-EET-d11), a deuterated internal standard crucial for the accurate quantification of the endogenous lipid mediator 8,9-EET. This document summarizes key analytical data, outlines relevant experimental protocols, and visualizes associated signaling pathways.
Quantitative Data Summary
The following tables summarize the typical physical and analytical properties of (±)8(9)-EET-d11 as reported by various suppliers. Note that specific values may vary by lot, and users should always refer to the lot-specific certificate of analysis.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Formal Name | rel-(8S,9R)-epoxy-5Z,8Z,14Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid | [1] |
| Synonyms | (±)8,9-EET-d11, (±)8,9-EpETrE-d11 | [1] |
| Molecular Formula | C₂₀H₂₁D₁₁O₃ | [1][2] |
| Formula Weight | 331.5 g/mol | [1][2] |
| Formulation | A solution in ethanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
Table 2: Analytical Specifications
| Parameter | Specification | Source |
| Purity | ≥98% | [2] |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d11) | [1][3][4][5] |
| Deuterium Incorporation | ≤1% d0 | [6][7] |
Experimental Protocols
(±)8(9)-EET-d11 is primarily intended for use as an internal standard for the quantification of (±)8(9)-EET by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][3][8].
General Protocol for Quantification of 8,9-EET using (±)8(9)-EET-d11 Internal Standard
1. Sample Preparation:
- A known amount of (±)8(9)-EET-d11 is added to the biological sample (e.g., plasma, tissue homogenate) at the beginning of the extraction procedure.
- Lipids are extracted from the sample using a suitable organic solvent system (e.g., Folch method with chloroform/methanol).
- The organic phase is collected, dried under a stream of nitrogen, and reconstituted in an appropriate solvent for chromatographic analysis.
2. Chromatographic Separation (LC-MS):
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small percentage of a modifier like formic acid to improve ionization.
- Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 µL.
3. Mass Spectrometric Detection:
- Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
- Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
- Ions to Monitor:
- For 8,9-EET: Precursor ion (m/z) and a specific product ion.
- For 8,9-EET-d11: Precursor ion (m/z, shifted by +11 mass units) and a corresponding product ion.
4. Quantification:
- A standard curve is generated by analyzing known amounts of non-deuterated 8,9-EET spiked with a constant amount of (±)8(9)-EET-d11.
- The ratio of the peak area of the endogenous 8,9-EET to the peak area of the (±)8(9)-EET-d11 internal standard is calculated for both the standards and the unknown samples.
- The concentration of 8,9-EET in the biological sample is determined by interpolating the peak area ratio from the standard curve.
Signaling Pathways and Workflows
8,9-EET is a bioactive lipid that participates in various signaling cascades, influencing cardiovascular and renal functions.
Biosynthesis and Metabolism of 8,9-EET
The following diagram illustrates the enzymatic synthesis of 8,9-EET from arachidonic acid and its subsequent metabolism.
Caption: Synthesis of 8,9-EET from arachidonic acid and its hydrolysis.
8,9-EET Signaling via G-Protein Coupled Receptors
8,9-EET can activate G-protein coupled receptors (GPCRs), leading to downstream cellular effects.
Caption: Activation of the Gαs pathway by 8,9-EET.[9]
Experimental Workflow for LC-MS Quantification
The following diagram outlines a typical workflow for the quantification of 8,9-EET in biological samples.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. (±)8(9)-EET-d11 - Cayman Chemical [bioscience.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (2S,3R)-8(9)-EET-d11: Purity and Isotopic Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (2S,3R)-8(9)-epoxyeicosatrienoic acid-d11 ((2S,3R)-8(9)-EET-d11), a deuterated internal standard crucial for the accurate quantification of the biologically active eicosanoid, 8,9-EET. This document outlines the key quality attributes of this compound, including its chemical purity and isotopic enrichment, and provides detailed experimental methodologies for their assessment. Furthermore, it visualizes the significant signaling pathways influenced by its non-deuterated counterpart, 8,9-EET.
Quantitative Data Summary
The quality of a deuterated internal standard is paramount for reliable results in mass spectrometry-based quantification. The following tables summarize the typical chemical purity and isotopic enrichment specifications for commercially available (±)8(9)-EET-d11, which is often supplied as a racemic mixture. It is important for researchers to verify the certificate of analysis for the specific lot being used.
Table 1: Chemical and Physical Properties of (±)8(9)-EET-d11
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₁D₁₁O₃ | [1][2] |
| Molecular Weight | 331.5 g/mol | [1][2] |
| Appearance | Typically supplied as a solution in ethanol (B145695) | [2] |
| Storage | -20°C | [2] |
Table 2: Purity and Isotopic Enrichment Specifications for (±)8(9)-EET-d11
| Parameter | Specification | Typical Analytical Method | Source |
| Chemical Purity | ≥98% | LC-MS/MS, GC-MS | [1][3] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₁₁) | Mass Spectrometry | [2][3][4] |
| Non-deuterated (d₀) | ≤1% | Mass Spectrometry | [3] |
Experimental Protocols
Accurate characterization of this compound is essential. The following are detailed methodologies for assessing its purity and isotopic enrichment, adapted from established protocols for eicosanoid analysis.
Protocol for Purity Determination by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining the chemical purity of (±)8(9)-EET-d11.
2.1.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of (±)8(9)-EET-d11 in a suitable solvent such as ethanol or acetonitrile.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a calibration curve over a relevant concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
2.1.2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
2.1.3. Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for (±)8(9)-EET-d11. The exact m/z values will depend on the specific adduct and fragmentation pattern.
-
Data Analysis: The purity is determined by integrating the peak area of the analyte and any detectable impurities. The percentage purity is calculated as: (Peak Area of Analyte / Total Peak Area of All Components) x 100%.
Protocol for Isotopic Enrichment Analysis by Mass Spectrometry
This protocol describes the use of high-resolution mass spectrometry to determine the isotopic distribution of (±)8(9)-EET-d11.
2.2.1. Sample Preparation
-
Prepare a solution of (±)8(9)-EET-d11 in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol (B129727) or acetonitrile).
2.2.2. Mass Spectrometry
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization: ESI in negative ion mode.
-
Data Acquisition: Acquire full scan mass spectra over a mass range that includes the molecular ions of the fully deuterated (d11) and non-deuterated (d0) forms of 8,9-EET.
-
Data Analysis:
-
Identify the monoisotopic peaks corresponding to the d11 and d0 species.
-
Calculate the relative abundance of each isotopic species.
-
The isotopic enrichment is expressed as the percentage of the d11 form relative to the sum of all detected isotopic forms.
-
Protocol for Chiral Separation of (2S,3R) and (2R,3S) Enantiomers by HPLC
While commercially available (±)8(9)-EET-d11 is a racemic mixture, this protocol is essential for resolving the enantiomers, which can be critical for specific research applications.
2.3.1. Derivatization (Optional but Recommended)
Derivatization of the carboxylic acid group to a pentafluorobenzyl (PFB) ester can improve chromatographic separation and detection sensitivity.[5][6]
-
Evaporate the solvent from the (±)8(9)-EET-d11 sample under a gentle stream of nitrogen.
-
Add a solution of α-bromo-2,3,4,5,6-pentafluorotoluene and a catalyst (e.g., diisopropylethylamine) in acetonitrile.
-
Incubate at room temperature to allow the reaction to complete.
-
Evaporate the reagents and redissolve the PFB ester derivative in the HPLC mobile phase.
2.3.2. Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A chiral stationary phase (CSP) column, such as Chiralcel OD or Chiralpak AD-H, is required for enantiomeric separation.[2][6]
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is used. The exact ratio needs to be optimized for the specific column and analytes.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or connection to a mass spectrometer.
Signaling Pathways of 8,9-EET
8,9-EET, the non-deuterated analog of the internal standard, is a bioactive lipid that modulates several important signaling pathways. The following diagrams illustrate key metabolic and signaling cascades involving 8,9-EET.
This technical guide provides a comprehensive overview of the critical quality aspects and analytical methodologies for this compound, as well as the biological context of its non-deuterated analog. By adhering to rigorous analytical protocols and understanding the biological significance of this eicosanoid, researchers can ensure the accuracy and reliability of their findings in drug development and biomedical research.
References
- 1. arborassays.com [arborassays.com]
- 2. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Determination of epoxyeicosatrienoic acids in human red blood cells and plasma by GC/MS in the NICI mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolution of epoxyeicosatrienoate enantiomers by chiral phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (2S,3R)-8(9)-EET-d11 in Quantitative Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipidomics, the precise and accurate quantification of bioactive lipid mediators is paramount to understanding their roles in health and disease. Among these mediators, epoxyeicosatrienoic acids (EETs) have garnered significant attention for their diverse physiological functions, including regulation of vascular tone, inflammation, and cell growth.[1][2][3] 8,9-EET, a prominent regioisomer, is of particular interest due to its involvement in cardiovascular protection and angiogenesis.[3][4][5] This technical guide provides an in-depth overview of the application of (2S,3R)-8(9)-EET-d11, a deuterated internal standard, in the robust quantification of 8,9-EET using mass spectrometry-based lipidomics. This guide is intended for researchers, scientists, and drug development professionals seeking to implement reliable analytical methods for this important lipid mediator.
This compound is a stable isotope-labeled analog of 8,9-EET. In mass spectrometry, it is chemically identical to the endogenous analyte and thus exhibits similar ionization efficiency and fragmentation patterns. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the unlabeled 8,9-EET. By adding a known amount of the deuterated standard to a sample prior to analysis, it serves as an internal reference to correct for variations in sample preparation, extraction efficiency, and instrument response.[6] This stable isotope dilution method is the gold standard for quantitative mass spectrometry, ensuring high accuracy and precision.[6] Commercially, this internal standard is often supplied as a racemic mixture, (±)8(9)-EET-d11, which is suitable for the quantification of total 8,9-EET levels.[7]
Core Application in Lipidomics: An Internal Standard for Accurate Quantification
The primary and critical use of this compound in lipidomics is as an internal standard for the accurate and precise quantification of 8,9-EET by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] The principle of this application is straightforward yet powerful: a known amount of this compound is spiked into a biological sample at the earliest stage of sample preparation. This "spiked" sample is then subjected to extraction, purification, and LC-MS/MS analysis. The ratio of the signal intensity of the endogenous 8,9-EET to that of the added this compound is used to calculate the concentration of the endogenous analyte. This approach effectively mitigates errors that can be introduced during the analytical workflow, such as sample loss during extraction or fluctuations in mass spectrometer performance.
Quantitative Data Presentation
The use of this compound as an internal standard has enabled the development of highly sensitive and reliable LC-MS/MS methods for the quantification of 8,9-EET in various biological matrices. The following tables summarize typical quantitative performance data from validated assays.
| Parameter | Value | Reference |
| Linearity Range | 5-2000 nmol/L | [1] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [4] |
| Intra-day Precision (%RSD) | < 6% | [1] |
| Inter-day Precision (%RSD) | < 16.7% at 50 nmol/L | [1] |
| Recovery | 95.2-118% | [1] |
| Table 1: Performance characteristics of a validated LC-MS/MS method for EETs using deuterated internal standards. |
| Analyte | Concentration in Human Plasma (ng/mL) | Reference |
| 8,9-EET | 8.0 | [9] |
| 8,9-trans-EET | 1.9 | [9] |
| Table 2: Representative concentrations of 8,9-EET regioisomers measured in human plasma using a validated UPLC-MS/MS method with deuterated internal standards. |
Experimental Protocols
A robust and reproducible experimental protocol is crucial for accurate lipidomics analysis. The following is a generalized methodology for the quantification of 8,9-EET using this compound as an internal standard, based on common practices in the field.
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate) and immediately add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent lipid peroxidation.
-
Internal Standard Spiking: Add a known amount of (±)8(9)-EET-d11 (e.g., in ethanol) to the sample.
-
Protein Precipitation and Extraction:
-
For liquid samples like plasma, add ice-cold acetonitrile (B52724) to precipitate proteins.
-
For tissues, homogenize in a suitable buffer before extraction.
-
Perform liquid-liquid extraction using a solvent system such as ethyl acetate (B1210297) or a modified Bligh and Dyer method.[4]
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the EETs with a higher-percentage organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of EETs.[1][9]
-
Mobile Phases: Typically, a gradient of water with a small amount of acid (e.g., 0.1% formic acid) (Mobile Phase A) and an organic solvent like acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is employed.
-
Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic EETs.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of EETs.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both endogenous 8,9-EET and the deuterated internal standard.
-
8,9-EET: The precursor ion is [M-H]⁻ at m/z 319.2, and a common product ion is m/z 155.1.[10]
-
(±)8(9)-EET-d11: The precursor ion is [M-H]⁻ at m/z 330.2, and the corresponding product ion is monitored.
-
-
Mandatory Visualizations
Signaling Pathways of 8,9-EET
Epoxyeicosatrienoic acids, including 8,9-EET, are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[2] They exert their biological effects through various signaling pathways, contributing to processes like vasodilation, anti-inflammation, and angiogenesis.[2][11] 8,9-EET can be further metabolized by soluble epoxide hydrolase (sEH) to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET) or by cyclooxygenase (COX-2) to other bioactive metabolites.[12][13]
References
- 1. LipidFinder: A computational workflow for discovery of lipids identifies eicosanoid-phosphoinositides in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the demanding fields of pharmaceutical development and clinical research, the pursuit of the utmost accuracy and precision is not just a goal, but a necessity. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for employing deuterated internal standards in mass spectrometry-based bioanalysis. By serving as a stable and predictable reference, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.[1][2]
Core Principles: Why Deuterium (B1214612) Labeling Reigns Supreme
The foundational principle behind the use of a deuterated internal standard (IS) is the introduction of a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer.[1] This is achieved by replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D), which incrementally increases the mass of the internal standard.[1] This mass shift enables the mass spectrometer to differentiate between the analyte and the deuterated IS. Crucially, their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process, from sample extraction and chromatography to ionization.[1][3]
This co-elution and analogous behavior are pivotal for compensating for various sources of error that can compromise data quality, including:
-
Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source.[1] This interference can lead to ion suppression or enhancement, causing an underestimation or overestimation of the analyte's true concentration.[1][4] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the signal.[1][4]
-
Extraction Recovery: The efficiency of extracting the analyte from the biological matrix can vary between samples.[1] A deuterated internal standard, added at the beginning of the sample preparation process, tracks the analyte through each step and compensates for any potential losses.[1][3]
-
Instrumental Drift: The performance of a mass spectrometer can fluctuate over the course of an analytical run.[1][5] The deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent and reliable data.[1][5]
Quantitative Data Presentation: The Impact of Deuterated Standards
The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize data from various studies, highlighting the enhanced performance achieved with deuterated standards compared to methods without them or with non-isotopically labeled (analog) standards.
Table 1: Comparison of Assay Precision and Accuracy with and without Deuterated Internal Standards
| Analyte | Internal Standard Type | Precision (%CV) | Accuracy (%Bias) | Reference |
| Sirolimus | Deuterated (Sirolimus-d3) | 2.7 - 5.7% | Not Reported | [6] |
| Sirolimus | Analog (Everolimus) | 7.6 - 9.7% | Not Reported | [6] |
| Kahalalide F | Deuterated | Not Reported | 100.3% | [6] |
| Kahalalide F | Analog | Not Reported | 96.8% | [6] |
Table 2: Performance Comparison of Deuterated vs. Analog Internal Standards for Everolimus Quantification
| Parameter | Deuterated IS (Everolimus-d4) | Analog IS (32-desmethoxyrapamycin) | Reference |
| Slope of Calibration Curve | Closer to 1 | Deviated from 1 | [7] |
| Overall Performance | More accurate quantification | Acceptable, but less accurate | [7] |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.
Sample Preparation: Protein Precipitation (PPT)
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or whole blood sample.[8]
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., whole blood, plasma).[9]
-
Add 100 µL of the internal standard working solution (containing the deuterated standard in a protein-precipitating solvent like methanol (B129727) or acetonitrile).[9]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[3][9]
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3][9]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]
Caption: A typical workflow for sample preparation using protein precipitation.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects compared to protein precipitation.[8]
Procedure:
-
Sample Pre-treatment: Add a known amount of the deuterated internal standard to the biological sample (e.g., plasma, urine).
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.[8]
-
Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge.[8]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.[3]
-
Elution: Elute the analyte and the deuterated internal standard with a stronger solvent into a clean collection tube.[3]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for injection into the LC-MS/MS system.[3]
Caption: A generalized workflow for solid-phase extraction.
LC-MS/MS Analysis and Data Processing
Liquid Chromatography (LC) Parameters:
-
Column: A suitable reversed-phase column (e.g., C18) is commonly used.[9][10]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) is typically employed.[9][10]
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.[9]
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.[9]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is commonly used.[9]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[9] In SRM/MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
Data Processing:
-
Peak Integration: The chromatographic peaks for the analyte and the deuterated internal standard are integrated to obtain their respective peak areas.[9]
-
Response Ratio Calculation: The peak area ratio of the analyte to the internal standard is calculated for each sample, calibrator, and quality control (QC) sample.[6]
-
Calibration Curve Generation: A calibration curve is constructed by plotting the analyte/IS peak area ratio against the known concentrations of the calibration standards.[6][9]
-
Quantification: The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios on the calibration curve.[9]
Caption: The logical flow of data processing in a quantitative mass spectrometry assay.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[8] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in the context of complex biological matrices.[8] While the initial investment in synthesizing or purchasing a deuterated standard may be higher, the significant improvements in data quality, method robustness, and reduced need for troubleshooting often justify the cost, particularly in regulated bioanalysis.[3] A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that delivers highly accurate and precise quantification of analytes within complex mixtures.[1] Regarded as a definitive method in analytical chemistry, its strength lies in the ability to minimize errors that can arise from sample loss during preparation and analysis.[1]
The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, referred to as an internal standard or "spike," to the sample.[1][2] This isotopically enriched standard is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).
Following the introduction of the spike, it is allowed to equilibrate within the sample, which ensures a homogeneous mixture of the naturally occurring (native) analyte and the isotopically labeled standard. The sample then undergoes processing and is analyzed by a mass spectrometer. The mass spectrometer differentiates ions based on their mass-to-charge ratio, enabling the distinct measurement of both the native analyte and the isotopically labeled internal standard. By determining the ratio of the signal intensity of the native analyte to that of the internal standard, the precise amount of the analyte originally present in the sample can be calculated with exceptional precision.[1]
Experimental Workflow and Data Analysis
The general workflow of an IDMS experiment can be visualized as a sequential process, from sample preparation to final data analysis.
Caption: A flowchart illustrating the key stages of an Isotope Dilution Mass Spectrometry (IDMS) experiment.
Data Presentation: Quantitative Analysis
A key output of IDMS experiments is a set of quantitative data that is typically summarized in tables for clear comparison and interpretation. Below are examples of how such data can be presented for different applications.
Table 1: Therapeutic Drug Monitoring of Tacrolimus (B1663567) in Whole Blood
This table presents the performance of an IDMS method for the therapeutic drug monitoring of the immunosuppressant drug tacrolimus.
| Quality Control Level | Nominal Concentration (μg/L) | Mean Measured Concentration (μg/L) | Accuracy (%) | Precision (%RSD) |
| Low | 2.5 | 2.44 | 97.6 | <8.0 |
| Medium | 12.5 | 12.31 | 98.5 | <8.0 |
| High | 30.0 | 29.4 | 98.0 | <8.0 |
Data adapted from a long-term study on tacrolimus monitoring.[3]
Table 2: Quantitative Proteomic Analysis of EGFR Signaling Pathway
This table shows the relative quantification of key proteins in the Epidermal Growth Factor Receptor (EGFR) signaling pathway in response to EGF stimulation, as determined by a SILAC-based quantitative proteomics approach.
| Protein | Description | Fold Change (EGF-stimulated vs. unstimulated) |
| EGFR | Epidermal Growth Factor Receptor | 3.5 |
| SHC1 | SHC-Transforming Protein 1 | 2.8 |
| GAB1 | GRB2-Associated-Binding Protein 1 | 2.5 |
| PLCG1 | 1-Phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-1 | 2.2 |
| MAPK1 | Mitogen-Activated Protein Kinase 1 | 1.8 |
| MAPK3 | Mitogen-Activated Protein Kinase 3 | 1.7 |
Illustrative data based on findings from quantitative proteomics studies of the EGFR pathway.[4]
Table 3: Quantitative Analysis of the mTOR Signaling Pathway
This table illustrates the changes in protein abundance within the mechanistic Target of Rapamycin (B549165) (mTOR) signaling pathway in trastuzumab-resistant cells compared to sensitive cells.
| Protein | Description | Fold Change (Resistant vs. Sensitive) | p-value |
| mTOR | Mechanistic Target of Rapamycin | 1.6 | <0.05 |
| AKT1 | RAC-alpha serine/threonine-protein kinase | 1.4 | <0.05 |
| RPS6KB1 | Ribosomal protein S6 kinase beta-1 | 1.8 | <0.01 |
| EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | -1.5 | <0.05 |
| RPTOR | Regulatory-associated protein of mTOR | 1.3 | <0.05 |
| MLST8 | Target of rapamycin complex subunit LST8 | 1.2 | <0.05 |
Data derived from a quantitative proteomics study on trastuzumab resistance.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of IDMS experiments. Below are representative protocols for therapeutic drug monitoring and quantitative proteomics.
Therapeutic Drug Monitoring: Quantification of Tacrolimus in Whole Blood
This protocol details a method for the routine therapeutic monitoring of tacrolimus.[3]
Materials and Reagents:
-
Whole blood samples
-
Zinc sulfate (B86663) solution
-
Ascomycin (B1665279) (internal standard)
-
TDM C18 cartridge column (10 mm × 2.1 mm, 10 μm)
-
High-performance liquid chromatographytandem mass spectrometer
Sample Preparation:
-
Pipette 25 μL of whole blood sample into a microcentrifuge tube.
-
Add 100 μL of zinc sulfate solution to the sample.
-
Add 250 μL of acetonitrile containing ascomycin as the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation using a TDM C18 cartridge column. A switch gradient is employed for the mobile phase.
-
Mass Spectrometry: Operate the tandem mass spectrometer in positive ion mode with an electrospray interface.
Data Analysis:
-
Establish calibration curves over a range of 1.0-50 μg/L.
-
Calculate the concentration of tacrolimus in patient samples by comparing the analyte-to-internal standard peak area ratio to the calibration curve.
Quantitative Proteomics: Analysis of Signaling Pathways
This protocol provides a general framework for the quantitative analysis of protein phosphorylation and abundance in signaling pathways using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" labeled population, use a medium containing heavy isotopes of essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine).
-
For the "light" labeled population, use a standard medium with normal amino acids.
-
Grow the cells for at least five to six doublings to ensure complete incorporation of the heavy amino acids.
Experimental Treatment and Sample Preparation:
-
Treat one cell population with the stimulus of interest (e.g., a growth factor or drug), while the other serves as a control.
-
Lyse the cells from both populations.
-
Combine equal amounts of protein from the heavy and light cell lysates.
-
Perform protein digestion, typically with trypsin, to generate peptides.
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer. The mass difference between the heavy and light labeled peptides allows for their simultaneous detection and quantification.
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of heavy to light peptide pairs.
-
These ratios reflect the relative abundance of the corresponding proteins or phosphorylation sites between the two experimental conditions.
Mandatory Visualizations: Signaling Pathways
Diagrams are essential for visualizing the complex interactions within signaling pathways. The following are representations of the EGFR and mTOR pathways, highlighting key components often quantified by IDMS.
Caption: Simplified representation of the EGFR signaling cascade.
Caption: Key components of the mTORC1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic drug monitoring of tacrolimus by liquid chromatography-tandem mass spectrometry: is it truly a routine test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (2S,3R)-8(9)-Epoxyeicosatrienoic Acid-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2S,3R)-8(9)-epoxyeicosatrienoic acid-d11 ((2S,3R)-8(9)-EET-d11), a deuterated analog of a bioactive lipid metabolite. This document covers its availability, primary applications as an internal standard in mass spectrometry, relevant experimental protocols, and associated signaling pathways.
Supplier Information and Product Specifications
The enantiomerically pure this compound, which corresponds to (8S,9R)-EET-d11, is not commonly available from major chemical suppliers. Instead, it is typically sold as a racemic mixture, (±)8(9)-EET-d11, containing both the (8S,9R) and (8R,9S) enantiomers. This deuterated standard is primarily intended for use as an internal standard for the quantification of the endogenous, non-deuterated (±)8(9)-EET by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]
Below is a summary of the available product and its specifications from a leading supplier.
| Product Name | Supplier | Catalog Number | Molecular Formula | Formula Weight | Purity | Formulation | Storage |
| (±)8(9)-EET-d11 | Cayman Chemical | 10009532 | C₂₀H₂₁D₁₁O₃ | 331.5 g/mol | ≥99% deuterated forms (d₁-d₁₁) | A solution in ethanol | -20°C |
Experimental Protocols: Quantification of 8,9-EET using (±)8(9)-EET-d11 Internal Standard
The primary application of (±)8(9)-EET-d11 is as an internal standard in isotope dilution mass spectrometry to accurately quantify the levels of endogenous 8,9-EET in biological samples. The near-identical physicochemical properties of the deuterated standard to the natural analyte ensure that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.
2.1. General Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the quantification of eicosanoids like 8,9-EET from biological samples using a deuterated internal standard.
2.2. Detailed Experimental Protocol: LC-MS/MS Quantification in Plasma
This protocol provides a generalized procedure for the extraction and quantification of 8,9-EET from plasma samples.
Materials:
-
Plasma sample
-
(±)8(9)-EET-d11 internal standard stock solution (e.g., in ethanol)
-
Acetonitrile (ACN), cold, with 0.1% formic acid (for protein precipitation)
-
Methanol (B129727) (MeOH)
-
Water with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC vials
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Add a known amount of the (±)8(9)-EET-d11 internal standard stock solution to the plasma sample. The amount should be comparable to the expected endogenous levels of 8,9-EET.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[2]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) (Optional, for cleaner samples):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute the eicosanoids with 1 mL of methanol into a clean collection tube.[3]
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant (from protein precipitation) or the eluate (from SPE) to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 50-100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid).[3]
-
Vortex to dissolve the residue and transfer the solution to an LC vial.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the eicosanoids on a C18 column using a gradient elution.
-
Mobile Phase A: Water with 0.02% acetic acid
-
Mobile Phase B: Acetonitrile/Methanol mixture
-
A suitable gradient will separate EETs from other eicosanoids.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both 8,9-EET and its deuterated internal standard, 8,9-EET-d11.
-
-
-
Quantification:
-
Calculate the ratio of the peak area of the endogenous 8,9-EET to the peak area of the (±)8(9)-EET-d11 internal standard.
-
Determine the concentration of 8,9-EET in the original sample by comparing this ratio to a standard curve prepared with known amounts of non-deuterated 8,9-EET and a fixed amount of the internal standard.
-
Signaling Pathways Involving 8,9-EET
8,9-EET is a bioactive lipid that acts as a signaling molecule in various physiological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[4] Its effects are mediated through several signaling pathways.
3.1. Biosynthesis and Metabolism of 8,9-EET
8,9-EET is synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[5][6] It is then rapidly metabolized to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET) by soluble epoxide hydrolase (sEH).[6][7]
3.2. Activation of TRPV4 Channels
8,9-EET has been shown to activate the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a Ca²⁺-permeable non-selective cation channel.[8] This activation can be part of a response to stimuli like cell swelling.
3.3. G-Protein Coupled Receptor (GPCR) and MAPK Signaling
While a specific high-affinity GPCR for EETs has not been definitively identified, evidence suggests that 8,9-EET can signal through GPCRs, leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.[9][10] This can influence processes like cell proliferation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 7. Reactome | Synthesis of epoxy (EET) and dihydroxyeicosatrienoic acids (DHET) [reactome.org]
- 8. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of G-Protein-Coupled Receptor 40 Enhances the Mitogenic Response to Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 8,9-EET in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8,9-epoxyeicosatrienoic acid (8,9-EET) in biological samples. The method utilizes a stable isotope-labeled internal standard, (2S,3R)-8(9)-EET-d11, for accurate and precise quantification. The protocol detailed herein provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers in pharmacology, biochemistry, and drug development.
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] Among the four regioisomers, 8,9-EET has garnered significant interest due to its diverse biological activities. It is known to be a potent vasodilator, possess anti-inflammatory properties, and play a protective role in the cardiovascular and renal systems.[1] Dysregulation of 8,9-EET levels has been implicated in various pathological conditions, making its accurate quantification in biological matrices crucial for understanding its physiological roles and for the development of novel therapeutics. This document provides a detailed protocol for the analysis of 8,9-EET using LC-MS/MS with this compound as an internal standard.
Signaling Pathway of 8,9-EET
8,9-EET exerts its biological effects through various signaling pathways. One notable pathway involves the activation of Rho-kinases (ROCKs), which can influence cellular processes like apoptosis. Additionally, 8,9-EET is known to be metabolized by soluble epoxide hydrolase (sEH) to its less active diol form, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[1]
Caption: Simplified signaling and metabolism pathway of 8,9-EET.
Experimental Protocols
Materials and Reagents
-
8,9-EET standard (Cayman Chemical or equivalent)
-
This compound internal standard (Cayman Chemical or equivalent)
-
HPLC-grade acetonitrile, methanol (B129727), water, and formic acid
-
Chloroform (B151607) and isopropanol
-
Solid Phase Extraction (SPE) C18 cartridges
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add 10 µL of the internal standard solution (this compound) and 340 µL of 0.9% NaCl with 0.1% acetic acid.
-
Add 560 µL of a 2:1 methanol:chloroform mixture.
-
Vortex vigorously for 1 minute and then shake for 10 minutes at 500 RPM.
-
Add 190 µL of chloroform and another 190 µL of 0.9% NaCl with 0.1% acetic acid.
-
Vortex and shake again for 10 minutes.
-
Centrifuge the mixture at 4500 x g for 30 minutes at 4°C to separate the phases.[2]
-
Carefully transfer the lower organic phase to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Dilute 350 µL of plasma with 1050 µL of water and add the internal standard.
-
Load the diluted plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 x 500 µL of water.
-
Elute the analytes with 2 x 500 µL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 50 µL of the initial mobile phase.
LC-MS/MS Method Workflow
Caption: General workflow for the quantification of 8,9-EET.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.325 mL/min |
| Gradient | 0-1 min, 30% B; 1-4 min, 30-31% B; 4-14.5 min, 31-35% B; 14.5-16 min, 90% B; 16-18 min, 30% B[2] |
| Column Temp | 40 °C |
| Injection Vol | 10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray (ESI), Negative |
| Capillary Voltage | 3.1 kV |
| Cone Voltage | 25 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 8,9-EET | 319.2 | 155.1 | 15 |
| This compound | 330.2 | 162.1 | 15 |
Quantitative Data
The presented method is suitable for the quantification of 8,9-EET across a range of concentrations in various biological matrices.
Table 1: Calibration Curve and Limit of Quantification
| Parameter | Value |
| Calibration Curve Range | 0.5 - 50 ng/mL |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL in plasma[3] |
Table 2: Measured Concentrations of 8,9-EET in Biological Samples
| Sample Type | Condition | 8,9-EET Concentration (ng/mL) | Reference |
| Human Plasma | Pooled | 8.0 ± 1.5 | [2] |
| Human Plasma | Pooled (trans-isomer) | 1.9 ± 0.4 | [2] |
| Mouse Heart Perfusate | Wild Type (Baseline) | ~ 0.2 | [4] |
| Mouse Heart Perfusate | Tie2-CYP2J2 Tr (Baseline) | ~ 0.3 | [4] |
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of 8,9-EET in biological samples. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this protocol a valuable tool for researchers investigating the role of 8,9-EET in health and disease. The detailed sample preparation and instrumental parameters should allow for straightforward implementation in a laboratory setting.
References
- 1. The Quantitative Profiling of Oxylipins from Arachidonic Acid by LC-MS/MS in Feces at Birth 3 Days and 21 Days of Piglets [mdpi.com]
- 2. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Epoxyeicosatrienoic Acid (EET) Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They are known to play crucial roles in regulating vascular tone and inflammation. Accurate quantification of EETs in plasma is essential for understanding their physiological and pathological significance, as well as for the development of novel therapeutics targeting the CYP-eicosanoid pathway. This document provides detailed protocols for the preparation of plasma samples for EET analysis, a summary of expected quantitative values, and an overview of their primary signaling pathways.
Quantitative Data Summary
The concentration of EETs in human plasma can vary depending on the specific regioisomer and the analytical method used. The following table summarizes representative quantitative data found in the literature.
| Analyte | Concentration Range (ng/mL) | Analytical Method | Reference |
| Total EETs | ~0.19 | HPLC-MS/MS | [1] |
| 14,15-EET | 0.101 - 3.9 | HPLC-MS/MS | [1] |
| 11,12-EET | <0.1 - 2.0 | HPLC-MS/MS | [1] |
| Total EETs | 106 ± 37 | GC/MS | [2] |
Experimental Protocols
Effective sample preparation is critical for the accurate quantification of EETs due to their low abundance and potential for degradation. The two most common methods for extracting EETs from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a widely used technique for the selective extraction and concentration of analytes from complex matrices like plasma.[3][4][5]
Materials:
-
C18 SPE cartridges
-
Water (HPLC-grade)
-
Ethyl acetate (B1210297)
-
Internal standards (e.g., deuterated EETs)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add the internal standard solution.
-
Vortex briefly to mix.
-
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar interferences.
-
Subsequently, wash with 2 mL of hexane to remove non-polar interferences.
-
-
Elution:
-
Elute the EETs from the cartridge with 2 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., acetonitrile/water mixture) for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquids.[6][7][8]
Materials:
-
Ethyl acetate or a mixture of dichloromethane:ethyl acetate:diethyl ether (30:40:30 v/v/v)[9]
-
Methanol
-
Internal standards (e.g., deuterated EETs)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add the internal standard solution.
-
Vortex briefly to mix.
-
Acidify the plasma sample to approximately pH 3 with a small volume of acetic acid to protonate the carboxylic acid group of the EETs, enhancing their extraction into the organic solvent.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer containing the EETs to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.
-
Derivatization for Enhanced Detection
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to improve the volatility and thermal stability of EETs. A common method involves converting the carboxylic acid group to a pentafluorobenzyl (PFB) ester.[2] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency.[10][11]
PFB Ester Derivatization for GC-MS:
-
After extraction and drying, add 50 µL of a solution of α-bromo-2,3,4,5,6-pentafluorotoluene and diisopropylethylamine in acetonitrile to the dried extract.
-
Incubate the mixture at 60°C for 30 minutes.
-
Evaporate the solvent and reconstitute in a suitable solvent for GC-MS injection.
Signaling Pathways and Experimental Workflows
Experimental Workflow for EET Analysis
The following diagram illustrates the general workflow for the analysis of EETs in plasma, from sample collection to final data analysis.
EET Signaling Pathways
EETs exert their biological effects through various signaling pathways, primarily contributing to vasodilation and anti-inflammatory responses.
Vasodilation Pathway:
EETs are considered endothelium-derived hyperpolarizing factors (EDHFs). They are released from endothelial cells and act on adjacent vascular smooth muscle cells. A key mechanism involves the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and relaxation of the smooth muscle, resulting in vasodilation.
Anti-inflammatory Pathway:
EETs also possess anti-inflammatory properties. They can inhibit the activation of the transcription factor NF-κB, which is a key regulator of inflammatory gene expression.[3] By preventing the degradation of IκB, an inhibitor of NF-κB, EETs suppress the transcription of pro-inflammatory cytokines and adhesion molecules.
References
- 1. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Lipids from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of lipids from various tissue samples using common liquid-liquid extraction techniques. The choice of extraction method is critical for accurate lipidomic analysis and can significantly impact the quantitative and qualitative results. This document outlines three widely used methods: the Folch method, the Bligh-Dyer method, and the Methyl-tert-butyl ether (MTBE) method.
Introduction to Lipid Extraction from Tissues
Lipids are a diverse group of molecules that play crucial roles in cellular structure, energy storage, and signaling pathways.[1] The accurate analysis of the lipidome is essential for understanding disease mechanisms and for the discovery of novel biomarkers and therapeutic targets. Liquid-liquid extraction is a fundamental and widely used technique to isolate lipids from complex biological matrices like tissues.[1] The primary goal of any lipid extraction procedure is to efficiently separate lipids from other cellular components such as proteins, carbohydrates, and nucleic acids, while preserving their chemical integrity.[2]
The selection of an appropriate extraction method depends on several factors, including the specific lipid classes of interest, the tissue type, and the downstream analytical platform (e.g., mass spectrometry).[3][4]
Comparison of Common Liquid-Liquid Extraction Methods
The three most common methods for liquid-liquid extraction of lipids from tissues are the Folch, Bligh-Dyer, and MTBE methods. Each has its advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Key Applications |
| Folch | A biphasic extraction using a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture, followed by a wash with a salt solution to remove non-lipid contaminants.[5][6][7] | Considered a "gold standard" for exhaustive lipid extraction.[6] Effective for a broad range of lipid classes.[8] | Requires a relatively large solvent volume. Chloroform is a toxic and regulated solvent.[5] | Comprehensive lipidomics studies, analysis of a wide range of lipid polarities.[8] |
| Bligh-Dyer | A modification of the Folch method that uses a smaller volume of chloroform:methanol:water (1:2:0.8, v/v/v) for the initial monophasic extraction, followed by the addition of more chloroform and water to induce phase separation.[2][9][10] | Faster than the Folch method due to reduced solvent volumes.[11] Suitable for samples with high water content.[2] | May result in lower recovery of non-polar lipids compared to the Folch method, especially in high-lipid content samples.[11] | Routine analysis of total lipids, suitable for tissues with high water content like muscle.[2][11] |
| MTBE | A biphasic extraction using methyl-tert-butyl ether (MTBE) and methanol. The lipid-containing organic phase forms the upper layer, simplifying its collection.[12] | Uses a less toxic solvent than chloroform. Faster and amenable to high-throughput automation.[13] The upper organic phase is easier to collect.[12] | May have lower recovery for certain polar lipid classes compared to the Folch method.[3] | High-throughput lipidomics, automated sample preparation.[13] |
Experimental Protocols
The following are detailed protocols for the three discussed lipid extraction methods. It is crucial to perform all steps in a well-ventilated fume hood and to use appropriate personal protective equipment, especially when working with chloroform. For optimal results, use high-purity solvents.
Protocol 1: Folch Method
This method is highly efficient for the total lipid extraction from a variety of tissue types.[5][6]
Materials:
-
Tissue sample (e.g., 100 mg)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution (or 0.73% KCl)
-
Homogenizer (e.g., bead beater, sonicator, or Dounce homogenizer)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Pasteur pipettes
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Weigh the frozen tissue sample and place it in a glass homogenizing tube.
-
Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) to the tissue (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue thoroughly until a uniform suspension is formed. For efficient extraction, ensure complete tissue disruption.
-
Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.[1][5]
-
Centrifuge the homogenate at 2000 x g for 10 minutes to pellet the tissue debris.
-
Carefully transfer the supernatant (liquid phase) to a clean glass centrifuge tube.[5]
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 0.4 mL for 2 mL of supernatant).[5]
-
Vortex the mixture for 30 seconds to induce phase separation.
-
Centrifuge at 1000 x g for 5-10 minutes to facilitate the separation of the two phases.
-
Two distinct phases will be visible: the upper aqueous phase (methanol and water) and the lower organic phase (chloroform) containing the lipids.
-
Carefully remove the upper aqueous phase using a Pasteur pipette.
-
Wash the lower organic phase by adding a small amount of the upper phase prepared from a blank extraction (chloroform:methanol:0.9% NaCl, 8:4:3, v/v/v), vortexing, and re-centrifuging. This step helps to remove any remaining non-lipid contaminants.
-
Collect the lower chloroform phase containing the purified lipids.
-
Evaporate the solvent under a gentle stream of nitrogen or using a vacuum evaporator.
-
Resuspend the dried lipid extract in a suitable solvent for downstream analysis (e.g., isopropanol (B130326) for LC-MS).[14]
Workflow Diagram for Folch Method:
Caption: Workflow for lipid extraction using the Folch method.
Protocol 2: Bligh-Dyer Method
This method is a rapid alternative to the Folch method, particularly suitable for samples with high water content.[2][9]
Materials:
-
Tissue sample (e.g., 100 mg, assuming ~80% water content)
-
Chloroform
-
Methanol
-
Deionized Water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Pasteur pipettes
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Weigh the frozen tissue sample and place it in a glass homogenizing tube.
-
Add 1 mL of deionized water, 1 mL of chloroform, and 2 mL of methanol (final ratio of chloroform:methanol:water is 1:2:0.8, v/v/v, considering the water in the tissue).[9]
-
Homogenize the tissue thoroughly to create a single-phase mixture.
-
Add an additional 1 mL of chloroform and mix by vortexing for 30 seconds.[9]
-
Add 1 mL of deionized water and vortex for another 30 seconds to induce phase separation.[9]
-
Centrifuge the mixture at 1000 x g for 5 minutes to separate the phases.[10]
-
Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.
-
Carefully collect the lower organic phase using a Pasteur pipette, avoiding the protein disk and the upper phase.[15] For quantitative extraction, a re-extraction of the tissue residue with chloroform is recommended.[2]
-
Transfer the collected organic phase to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen or using a vacuum evaporator.
-
Resuspend the dried lipid extract in a suitable solvent for downstream analysis.
Workflow Diagram for Bligh-Dyer Method:
Caption: Workflow for lipid extraction using the Bligh-Dyer method.
Protocol 3: Methyl-tert-butyl ether (MTBE) Method
This method offers a safer and faster alternative to chloroform-based extractions and is well-suited for high-throughput applications.
Materials:
-
Tissue sample (e.g., 20-30 mg)
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Deionized Water
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Microcentrifuge tubes
-
Pipettes
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Place the weighed, frozen tissue sample into a microcentrifuge tube.
-
Add 500 µL of ice-cold methanol and homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 4°C).[16]
-
Add 1 mL of MTBE to the homogenate.[16]
-
Incubate the mixture for 1 hour at room temperature on a shaker to ensure thorough extraction.[17]
-
Add 250 µL of deionized water to induce phase separation.[16]
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 20°C.[16]
-
Two phases will form: the upper organic phase containing the lipids and the lower aqueous phase. A pellet of precipitated proteins will be at the bottom.[16]
-
Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new tube.[16]
-
Evaporate the solvent under a gentle stream of nitrogen or using a vacuum evaporator.
-
Resuspend the dried lipid extract in a suitable solvent for downstream analysis.
Workflow Diagram for MTBE Method:
Caption: Workflow for lipid extraction using the MTBE method.
Downstream Applications and Considerations
The purified lipid extracts obtained from these methods are suitable for a wide range of downstream applications, including:
-
Mass Spectrometry-based Lipidomics: Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is a powerful technique for the comprehensive analysis of the lipidome.[14]
-
Thin-Layer Chromatography (TLC): For the separation and visualization of different lipid classes.
-
Gas Chromatography (GC): For the analysis of fatty acid methyl esters (FAMEs) after derivatization.
Important Considerations:
-
Sample Handling: Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic degradation of lipids.[14][18]
-
Internal Standards: The addition of a lipid internal standard mixture prior to extraction is crucial for accurate quantification and to account for variations in extraction efficiency and instrument response.[14]
-
Solvent Quality: Use high-purity, HPLC, or MS-grade solvents to avoid contamination.
-
Oxidation Prevention: To prevent the oxidation of unsaturated lipids, antioxidants such as butylated hydroxytoluene (BHT) can be added to the extraction solvents.[19] Perform extractions at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
By following these detailed protocols and considering the key factors, researchers can obtain high-quality lipid extracts for robust and reliable lipidomic analysis, ultimately contributing to advancements in various fields of research and drug development.
References
- 1. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. aquaculture.ugent.be [aquaculture.ugent.be]
- 3. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 6. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 7. Lipid extraction by folch method | PPTX [slideshare.net]
- 8. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochem.wustl.edu [biochem.wustl.edu]
- 10. tabaslab.com [tabaslab.com]
- 11. vliz.be [vliz.be]
- 12. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 16. Metabolomics and Lipidomics Sample Preparation [protocols.io]
- 17. Extraction of Lipid from Tissue Sample by MTBE —Bio-101 [bio-protocol.org]
- 18. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 19. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
Application Note: Quantitative Analysis of (2S,3R)-8(9)-EET using (2S,3R)-8(9)-EET-d11 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] They are involved in various physiological and pathophysiological processes, including regulation of vascular tone, inflammation, and cell proliferation.[1][2] The quantification of specific EET regioisomers, such as (2S,3R)-8(9)-EET, in biological matrices is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the development of a robust calibration curve for the accurate quantification of (2S,3R)-8(9)-EET using its stable isotope-labeled internal standard, (2S,3R)-8(9)-EET-d11, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring similar behavior during sample preparation and chromatographic separation, thereby correcting for matrix effects and variations in instrument response.[3]
Signaling Pathway of EETs
EETs exert their biological effects through various signaling pathways. One prominent pathway involves their interaction with G-protein coupled receptors (GPCRs) on the cell surface, leading to the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway. This can ultimately influence cellular processes like proliferation and inflammation. EETs are metabolized and inactivated by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs).
Figure 1: Simplified signaling pathway of (2S,3R)-8(9)-EET.
Experimental Protocols
Materials and Reagents
-
(2S,3R)-8(9)-EET (Analyte)
-
This compound (Internal Standard)[3]
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid
-
Human Plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (2S,3R)-8(9)-EET in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
Calibration Curve Preparation
Prepare calibration standards by spiking the appropriate analyte working solution into the biological matrix (e.g., human plasma). A typical calibration curve might range from 1 to 40 ng/mL.[2]
Table 1: Example Calibration Curve Standards
| Standard ID | Analyte Concentration (ng/mL) | Volume of Analyte Working Solution (µL) | Volume of Internal Standard Working Solution (µL) | Volume of Biological Matrix (µL) |
| Blank | 0 | 0 | 10 | 990 |
| Cal 1 | 1 | 10 of 100 ng/mL | 10 | 980 |
| Cal 2 | 2.5 | 10 of 250 ng/mL | 10 | 980 |
| Cal 3 | 5 | 10 of 500 ng/mL | 10 | 980 |
| Cal 4 | 10 | 10 of 1 µg/mL | 10 | 980 |
| Cal 5 | 20 | 10 of 2 µg/mL | 10 | 980 |
| Cal 6 | 40 | 10 of 4 µg/mL | 10 | 980 |
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Spiking: To 1 mL of plasma sample (or calibration standard), add 10 µL of the 100 ng/mL internal standard working solution.
-
Protein Precipitation: Add 2 mL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 4°C for 10 minutes to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 15% methanol in water.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Figure 2: Experimental workflow for sample preparation using SPE.
LC-MS/MS Analysis
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Table 2: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (2S,3R)-8(9)-EET | 319.2 | 155.1 |
| This compound | 330.2 | 166.1 |
Note: The specific product ions may vary depending on the instrument and collision energy. Optimization of collision energy is recommended for each specific instrument.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the specified MRM transitions of the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis.
-
Concentration Determination: Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the calibration curve.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of (2S,3R)-8(9)-EET in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response. This method can be a valuable tool for researchers and scientists in the fields of pharmacology, biochemistry, and drug development who are investigating the role of EETs in biological systems.
References
- 1. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Application Note: Quantitative Analysis of Epoxyeicosatrienoic Acids (EETs) in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxyeicosatrienoic acids (EETs) are a class of signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenase enzymes.[1][2] As autocrine and paracrine effectors, they play crucial roles in the cardiovascular system and kidneys, modulating ion transport, producing vasorelaxation, and exhibiting anti-inflammatory effects.[3][4] There are four primary regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[5]
EETs are characterized by their short biological half-life, as they are rapidly metabolized by soluble epoxide hydrolase (sEH) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][3] This rapid turnover, coupled with their low endogenous concentrations (picomolar range), presents a significant analytical challenge.[6][7]
This application note provides detailed protocols for the robust and sensitive quantification of EETs and their DHET metabolites in common biological matrices, such as plasma and tissue, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution.
EETs Metabolism and Signaling Pathway
EETs are synthesized from arachidonic acid and act as transient signaling molecules before being hydrolyzed by sEH. Understanding this pathway is critical for interpreting quantitative data, as the ratio of EETs to DHETs can provide insights into sEH activity.
Caption: EETs are formed from arachidonic acid via CYP enzymes and metabolized to DHETs by sEH.
Analytical Workflow
The accurate quantification of EETs necessitates a meticulous workflow, from sample collection to data analysis. The use of deuterated internal standards is crucial to correct for analyte loss during sample preparation and for variations in instrument response due to matrix effects.[6][8]
Caption: General experimental workflow for the quantitative analysis of EETs.
Experimental Protocols
4.1. Materials and Reagents
-
Standards: Analytical standards for EETs, DHETs, and their corresponding deuterated internal standards (e.g., d11-14,15-EET).
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, isopropanol, ethyl acetate, hexane, and water.
-
Reagents: Formic acid, acetic acid, hydrochloric acid, and indomethacin (B1671933) (cyclooxygenase inhibitor).[9]
-
Extraction Supplies: C18 Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X).[10][11]
4.2. Sample Collection and Handling
-
General: Immediately after collection, add a cyclooxygenase inhibitor like indomethacin (final concentration 10-15 µM) to all biological samples to prevent ex vivo eicosanoid formation.[9]
-
Plasma: Collect whole blood in EDTA-treated tubes. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.[12] Carefully transfer the plasma supernatant to a clean polypropylene (B1209903) tube, avoiding the buffy coat and red blood cells. Snap-freeze and store at -80°C until analysis.[13]
-
Tissue: After excision, immediately snap-freeze the tissue in liquid nitrogen and store at -80°C. Do not allow the tissue to thaw before homogenization to prevent enzymatic degradation of analytes.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted for high-throughput analysis and provides clean extracts.[11]
-
Sample Thawing & Spiking: Thaw plasma samples on ice. To 200 µL of plasma, add the deuterated internal standard mixture.
-
Acidification: Acidify the sample to a pH of ~3.5 by adding 2M hydrochloric acid.[9] Vortex and let it sit for 15 minutes at 4°C. Centrifuge to pellet any precipitated proteins.[9]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol and then 3 mL of water.[11] Do not let the cartridge run dry.
-
Sample Loading: Load the acidified plasma supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.[10][11]
-
Elution: Elute the EETs and DHETs from the cartridge with 1 mL of methanol into a clean collection tube.[10]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 60:40:0.02 water/acetonitrile/acetic acid) for LC-MS/MS analysis.[11]
Protocol 2: Liquid-Liquid Extraction (LLE) from Tissue
This protocol is effective for extracting lipids from complex tissue matrices.
-
Homogenization: Weigh the frozen tissue (~50 mg) and place it in a tube containing ceramic beads and 1 mL of ice-cold PBS buffer with 10% methanol.[11] Add the deuterated internal standard mixture. Homogenize the tissue using a bead beater homogenizer until no visible tissue fragments remain. Keep samples on ice.
-
Protein Precipitation & Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the homogenate.[14] Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[15]
-
Collection: Carefully collect the lower organic layer (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.[14]
-
Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the lipid extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Chromatography:
-
System: UPLC System (e.g., Waters Acquity).[11]
-
Column: Reversed-phase C18 column (e.g., Acquity BEH shield RP18, 2.1x100 mm, 1.7 µm).[11]
-
Mobile Phase A: Water/Acetonitrile/Acetic Acid (60:40:0.02, v/v/v).[11]
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).[11]
-
Flow Rate: 0.3-0.4 mL/min.
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipids, followed by re-equilibration.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for EETs and DHETs.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
Data Presentation and Quantitative Summary
Table 1: Example LC-MS/MS MRM Parameters for Human EETs and Metabolites (Parameters should be optimized for each specific instrument)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 5,6-EET | 319.2 | 115.1 | Negative |
| 8,9-EET | 319.2 | 155.1 | Negative |
| 11,12-EET | 319.2 | 195.1 | Negative |
| 14,15-EET | 319.2 | 219.1 | Negative |
| d11-14,15-EET (IS) | 330.2 | 230.1 | Negative |
| 5,6-DHET | 337.2 | 141.1 | Negative |
| 8,9-DHET | 337.2 | 155.1 | Negative |
| 11,12-DHET | 337.2 | 211.1 | Negative |
| 14,15-DHET | 337.2 | 227.1 | Negative |
| d11-14,15-DHET (IS) | 348.2 | 238.1 | Negative |
Table 2: Typical Method Performance Characteristics (from Literature) Validation results are instrument and matrix-dependent.
| Analyte | Matrix | LLOQ (pg on column) | Recovery (%) | Precision (%CV) | Reference |
| 14,15-EET | Plasma | ~1 | 70-120% | <15% | [11] |
| 11,12-EET | Plasma | ~1 | 70-120% | <15% | [11] |
| 8,9-EET | Plasma | ~1 | 70-120% | <15% | [11] |
| 14,15-DHET | Plasma | ~1 | 70-120% | <15% | [11] |
| 11,12-DHET | Plasma | ~1 | 70-120% | <15% | [11] |
5.1. Quantification Quantification is achieved by creating a calibration curve.[6] Standard solutions of known concentrations are prepared and spiked with the same amount of internal standard as the unknown samples.[6] A curve is generated by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the standard. The concentration of EETs in the biological samples is then determined from this curve.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Epoxyeicosatrienoic acids: formation, metabolism and potential role in tissue physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. A beginner's guide to study extracellular vesicles in human blood plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 15. evetechnologies.com [evetechnologies.com]
Application Notes and Protocols for Spiking (2S,3R)-8(9)-EET-d11 into Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-8(9)-epoxyeicosatrienoic acid-d11 ((2S,3R)-8(9)-EET-d11) is a deuterated analog of 8,9-EET, a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. Due to its chemical and chromatographic similarity to the endogenous analyte, this compound serves as an ideal internal standard for accurate quantification of 8,9-EET in various biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision in quantitative bioanalysis.
This document provides detailed application notes and protocols for the preparation and spiking of this compound into biological samples for subsequent analysis. It also includes a summary of relevant quantitative data and a diagram of the 8,9-EET signaling pathway.
Data Presentation: Quantitative Method Validation Parameters
The use of deuterated internal standards like this compound is a cornerstone of robust quantitative bioanalytical methods. The following table summarizes typical validation parameters for the quantification of EETs using LC-MS/MS with deuterated internal standards.
| Parameter | Typical Value/Range | Biological Matrix | Citation |
| Linearity Range | 2 - 2000 nmol/L | Human Recombinant CYP Enzyme Incubation | [1] |
| 0.5 - 500 ng/mL (for EETs) | Human Plasma | [2] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (for EETs) | Human Plasma | [2] |
| Intra-day Precision (%RSD) | < 6% | Human Recombinant CYP Enzyme Incubation | [1] |
| 1.6 - 13.2% | Human Plasma | [2] | |
| Inter-day Precision (%RSD) | < 16.7% at 50 nmol/L | Human Recombinant CYP Enzyme Incubation | [1] |
| < 8.6% at 200 nmol/L | Human Recombinant CYP Enzyme Incubation | [1] | |
| < 9.8% at 1000 nmol/L | Human Recombinant CYP Enzyme Incubation | [1] | |
| 1.6 - 13.2% | Human Plasma | [2] | |
| Recovery | 95.2 - 118% | Human Recombinant CYP Enzyme Incubation | [1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Proper preparation of stock and working solutions is critical for accurate quantification.
Materials:
-
This compound (commercially available, typically in ethanol)
-
Anhydrous ethanol (B145695) or methanol (B129727) (LC-MS grade)
-
Calibrated pipettes
-
Amber glass vials with Teflon-lined caps
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
If the standard is supplied as a solid, accurately weigh the required amount and dissolve it in a precise volume of anhydrous ethanol to achieve the desired concentration.
-
If supplied as a solution, the concentration is typically provided by the manufacturer (e.g., 100 µg/mL in ethanol). This can be used directly as the stock solution or diluted further.
-
Store the stock solution at -20°C or lower in an amber glass vial to protect it from light.
-
-
Working Solution (e.g., 100 ng/mL):
-
Allow the stock solution to equilibrate to room temperature before use.
-
Prepare a working solution by diluting the stock solution with methanol or a solvent compatible with your sample matrix and extraction procedure. For example, to prepare a 100 ng/mL working solution from a 100 µg/mL stock, perform a 1:1000 dilution.
-
Prepare fresh working solutions regularly and store them at -20°C when not in use.
-
Protocol for Spiking this compound into Biological Samples
The following protocols outline the spiking procedure for different biological matrices. The optimal concentration of the internal standard should be determined during method development but is typically in the low to mid-range of the calibration curve.
Protocol:
-
Thaw frozen plasma or serum samples on ice to prevent degradation of analytes.
-
Vortex the samples gently to ensure homogeneity.
-
To a known volume of plasma or serum (e.g., 100-500 µL), add a small, precise volume of the this compound working solution (e.g., 10 µL of a 100 ng/mL solution to a 100 µL sample to achieve a final concentration of 10 ng/mL).
-
Vortex the mixture for 10-15 seconds to ensure thorough mixing.
-
Allow the sample to equilibrate for a short period (e.g., 15 minutes) at room temperature before proceeding with the extraction procedure.
Protocol:
-
Collect the cell culture media and centrifuge to remove any cells or debris.
-
Transfer a known volume of the supernatant (e.g., 1 mL) to a clean tube.
-
Add a precise volume of the this compound working solution.
-
Vortex the sample to ensure proper mixing.
-
Proceed with the extraction protocol.
Protocol:
-
Homogenize a known weight of the tissue in an appropriate buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate to pellet cellular debris.
-
Transfer a known volume of the supernatant to a new tube.
-
Spike the supernatant with a precise volume of the this compound working solution.
-
Vortex the sample and proceed with extraction.
Sample Extraction Protocols
Following the spiking of the internal standard, the analytes must be extracted from the biological matrix. Below are two common extraction methods.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Weak wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
Protocol:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by water through the sorbent bed.
-
Loading: Load the spiked biological sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences.
-
Elution: Elute the analytes and the internal standard with an organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS mobile phase.
Materials:
-
Extraction solvent (e.g., ethyl acetate, hexane)
-
Centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
Protocol:
-
Add the extraction solvent to the spiked biological sample in a centrifuge tube.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Carefully transfer the organic layer (containing the analytes and internal standard) to a clean tube.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
Mandatory Visualization
Caption: Experimental workflow for spiking this compound into samples.
References
- 1. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in 8,9-EET Quantification
Welcome to the technical support center for the quantification of 8,9-epoxyeicosatrienoic acid (8,9-EET). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating ion suppression in LC-MS/MS analysis of 8,9-EET.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to ion suppression during 8,9-EET quantification.
Initial Assessment: Is Ion Suppression Affecting Your 8,9-EET Signal?
The first step in troubleshooting is to determine if ion suppression is indeed the cause of poor signal intensity, inconsistency, or inaccurate quantification.
Q1: What are the common symptoms of ion suppression in 8,9-EET analysis?
A1: Common symptoms include:
-
Low signal intensity or complete signal loss for 8,9-EET, especially in biological samples compared to standards in pure solvent.
-
Poor reproducibility of peak areas between replicate injections of the same sample.
-
Non-linear calibration curves, particularly at lower concentrations.
-
Inaccurate quantification, often leading to an underestimation of the 8,9-EET concentration.[1][2]
Q2: How can I confirm that ion suppression is occurring in my assay?
A2: Two primary methods can be used to diagnose ion suppression:
-
Post-Column Infusion: This qualitative technique helps identify at what retention time ion-suppressing matrix components elute.[3]
-
Method: A standard solution of 8,9-EET is continuously infused into the mass spectrometer's ion source while a blank, extracted biological sample is injected onto the LC column. A stable signal for 8,9-EET is expected. Any dip in the signal indicates the elution of interfering components from the matrix that are suppressing the ionization of 8,9-EET.[3]
-
-
Post-Extraction Spike Analysis: This quantitative method determines the percentage of ion suppression.
-
Method: Compare the peak area of 8,9-EET in a standard solution prepared in a pure solvent to the peak area of 8,9-EET spiked into a blank, extracted biological sample at the same final concentration.
-
Calculation:
A value significantly below 100% indicates ion suppression.[4]
-
Strategies to Mitigate Ion Suppression
Once ion suppression is confirmed, the following strategies, often used in combination, can help to minimize its impact.
Sample Preparation Optimization
The most effective way to combat ion suppression is to remove interfering matrix components before the sample is introduced to the LC-MS/MS system.[5]
Q3: What are the primary sources of ion suppression in biological samples for 8,9-EET analysis?
A3: For eicosanoids like 8,9-EET, the main culprits in biological matrices such as plasma, serum, and tissue homogenates are phospholipids (B1166683), salts, and other endogenous metabolites that can co-elute with the analyte.[3][5] These substances can interfere with the droplet formation and evaporation processes in the electrospray ionization (ESI) source.[6]
Q4: Which sample preparation technique is most effective at reducing ion suppression for 8,9-EET?
A4: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common techniques:
| Sample Preparation Technique | Principle | Effectiveness in Reducing Ion Suppression | Key Considerations for 8,9-EET |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile). | Least effective. While simple and fast, it does not remove phospholipids and other small molecules that are major sources of ion suppression.[5][7] | Often insufficient for achieving high sensitivity and accuracy for 8,9-EET in complex matrices. |
| Liquid-Liquid Extraction (LLE) | 8,9-EET is partitioned from the aqueous sample into an immiscible organic solvent. | More effective than PPT. Can remove a significant portion of interfering substances.[8][9] | The choice of organic solvent is crucial. Ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are commonly used for eicosanoids.[3] Adjusting the pH of the aqueous phase to acidic (pH 3-4) is necessary to protonate the carboxylic acid group of 8,9-EET, enhancing its extraction into the organic phase.[3] |
| Solid-Phase Extraction (SPE) | 8,9-EET is selectively retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Highly effective. Provides the cleanest extracts and significantly reduces ion suppression.[1][9][10] | Reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are suitable for 8,9-EET. Careful optimization of the conditioning, loading, washing, and elution steps is critical for good recovery and removal of interferences.[3] |
Experimental Protocol: Solid-Phase Extraction (SPE) for 8,9-EET from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of human plasma, add a deuterated internal standard for 8,9-EET (e.g., 8,9-EET-d8). Acidify the sample with 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition an Oasis HLB 96-well plate by washing with 0.5 mL of methanol (B129727) followed by 0.5 mL of 0.1% (v/v) formic acid in water.[11]
-
Sample Loading: Apply the pre-treated plasma sample to the SPE plate.
-
Washing: Wash the plate with 0.5 mL of 5% (v/v) methanol solution containing 0.1% (v/v) formic acid to remove polar interferences.[11]
-
Elution: Elute 8,9-EET and the internal standard with two aliquots of 0.2 mL of methanol containing 0.1% (v/v) formic acid.[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Chromatographic Separation
Optimizing the chromatographic conditions can separate 8,9-EET from co-eluting matrix components.
Q5: How can I improve the chromatographic separation to reduce ion suppression?
A5:
-
Column Chemistry: Use a high-efficiency reversed-phase column (e.g., C18) with a small particle size to achieve better peak resolution.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between 8,9-EET and the region of ion suppression identified by post-column infusion. A shallower gradient can improve resolution.
-
Flow Rate: Reducing the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets in the ESI source, which are more tolerant to non-volatile salts and can reduce signal suppression.[7][8]
-
Metal-Free Systems: For some analytes, interaction with metal surfaces in the HPLC column can cause peak tailing and ion suppression. Using metal-free or PEEK-lined columns can sometimes improve signal intensity and peak shape.[12]
Mass Spectrometry Parameters and Internal Standards
Q6: Can adjusting the mass spectrometer settings help with ion suppression?
A6: While MS parameter optimization is crucial for sensitivity, it cannot eliminate ion suppression caused by co-eluting interferences. However, you can:
-
Switch Ionization Mode: If analyzing in positive ion mode, consider switching to negative ion mode, or vice-versa. Fewer compounds ionize in negative mode, which may reduce the number of interfering species.[7][8]
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI.[7][8] If your instrument has an APCI source, it may be a viable alternative.
Q7: How do internal standards help with ion suppression?
A7: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated 8,9-EET (e.g., 8,9-EET-d8 or 8,9-EET-d11), is highly recommended.[13][14][15][16]
-
Principle: A SIL-IS is chemically identical to the analyte and will co-elute from the chromatography column.[17] Therefore, it will experience the same degree of ion suppression as the endogenous 8,9-EET.[1][17]
-
Benefit: By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[1] It is important that the SIL-IS does not interfere with the analyte signal.[16]
Frequently Asked Questions (FAQs)
Q8: My 8,9-EET signal is strong in my standard solutions but disappears when I analyze plasma samples. What is the most likely cause?
A8: This is a classic sign of severe ion suppression. The complex biological matrix of plasma contains high concentrations of phospholipids and other endogenous compounds that co-elute with 8,9-EET and interfere with its ionization.[5] You should focus on improving your sample preparation method, for instance, by switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE).[5][10]
Q9: I am using a deuterated internal standard for 8,9-EET, but my results are still not reproducible. Why might this be?
A9: While a deuterated internal standard can compensate for ion suppression, several factors can still lead to poor reproducibility:
-
Sub-optimal Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected range of analyte concentrations.
-
Inconsistent Sample Preparation: Variability in your extraction procedure can lead to inconsistent recoveries of both the analyte and the internal standard.
-
Chromatographic Issues: Poor peak shape or shifting retention times can affect the accuracy of peak integration.
-
Instrument Contamination: Buildup of contaminants in the ion source can lead to erratic signal. Regular cleaning of the ion source is recommended.[18][19]
Q10: Can my mobile phase additives contribute to ion suppression?
A10: Yes. While volatile buffers like ammonium (B1175870) formate (B1220265) and ammonium acetate are generally compatible with LC-MS, non-volatile buffers such as phosphate (B84403) buffers should be avoided as they can cause salt buildup in the ion source and suppress the signal.[20] Some ion-pairing agents like trifluoroacetic acid (TFA), while beneficial for chromatography, are known to cause significant ion suppression in ESI-MS.[7][20] If possible, use formic acid as a mobile phase modifier for better sensitivity.[20]
Q11: What is the general signaling pathway for 8,9-EET?
A11: 8,9-EET is an epoxyeicosatrienoic acid, which is a signaling lipid. It is produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[21] 8,9-EET can be further metabolized by soluble epoxide hydrolase (sEH) to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[22] 8,9-EET exerts its biological effects, such as vasodilation and anti-inflammatory actions, through various downstream targets.[21]
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. bme.psu.edu [bme.psu.edu]
- 11. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 17. benchchem.com [benchchem.com]
- 18. biotech-spain.com [biotech-spain.com]
- 19. zefsci.com [zefsci.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Lipid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of lipids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS lipid analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, reproducibility, and sensitivity of quantitative analysis.[1]
Q2: What are the primary causes of matrix effects in lipid analysis?
A2: In biological samples such as plasma, serum, or tissue, phospholipids (B1166683) are the most significant cause of matrix effects.[1][3][4] Other sources of interference include salts, proteins, endogenous metabolites, and dosing vehicles.[5][6] These components can co-elute with target lipid analytes and interfere with the ionization process in the mass spectrometer's ion source.[1]
Q3: How can I detect and quantify matrix effects in my experiment?
A3: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement.[1][6]
-
Post-Extraction Spiking: This is a quantitative approach. The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[1][6]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is a decrease in the analytical signal of the target analyte, while ion enhancement is an increase in the signal. Both are caused by co-eluting matrix components affecting the ionization efficiency of the analyte. Ion suppression is the more common phenomenon in LC-MS/MS analysis.[1][4]
Q5: Why are phospholipids a major problem?
A5: Phospholipids are highly abundant in biological samples and have a structure that makes them prone to ionization, allowing them to compete with analytes of interest in the ESI source.[7][8] They often co-extract with lipids of interest during sample preparation and can co-elute during chromatographic separation, leading to significant ion suppression. Furthermore, they can build up on the LC column and in the MS source, leading to reduced column lifetime and instrument contamination.[9]
Q6: Can I just dilute my sample to reduce matrix effects?
A6: Sample dilution can be a simple and effective method to reduce matrix effects by lowering the concentration of interfering components. However, this approach is only viable if the concentration of your target analyte remains sufficiently high for sensitive detection after dilution.[2]
Q7: How do internal standards help with matrix effects?
A7: An ideal internal standard (IS) is chemically and physically similar to the analyte and is added to the sample at the beginning of the workflow.[10] It experiences similar extraction inefficiencies and matrix effects as the analyte. By calculating the ratio of the analyte response to the IS response, variations due to these factors can be normalized, leading to more accurate quantification.[10][11]
Q8: What is the best type of internal standard for lipid analysis?
A8: Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative lipidomics.[10][12][13] They have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they co-elute and experience the same matrix effects.[11][13] When SIL standards are not available, odd-chain fatty acid-containing lipids can be a viable alternative as they are generally absent or at very low levels in most biological systems.[13]
Troubleshooting Guide
Problem 1: I observe significant ion suppression in my analysis. What are the steps to mitigate this?
When significant ion suppression is detected, a systematic approach is necessary to identify the source and implement an effective solution. The following flowchart outlines a recommended troubleshooting workflow.
Caption: A logical workflow for troubleshooting ion suppression.
Problem 2: My results are not reproducible across different samples. Could this be due to matrix effects?
Yes, poor reproducibility is a common symptom of variable matrix effects. Different biological samples can have varying concentrations of interfering components like phospholipids.[5] If your sample preparation is not robust enough to remove these interferences consistently, or if your chromatography does not adequately separate them from your analyte, you will observe different levels of ion suppression or enhancement from sample to sample, leading to poor precision.[7] Using a stable isotope-labeled internal standard that co-elutes with your analyte is crucial to compensate for this variability.[11]
Problem 3: I see a gradual decrease in signal intensity over a long analytical run.
This is often caused by the accumulation of non-volatile matrix components, particularly phospholipids, on the analytical column and in the mass spectrometer's ion source. As these components build up, they can increasingly suppress the signal of the analyte in subsequent injections. To address this, consider:
-
Improving sample cleanup: Implement a more rigorous sample preparation method to remove these contaminants before injection.[2][14]
-
Column washing: Include a high-organic wash step at the end of your gradient to elute strongly retained hydrophobic molecules like phospholipids.[5]
-
Regular instrument maintenance: Clean the ion source more frequently when analyzing complex biological samples.
Problem 4: My stable isotope-labeled internal standard (SIL IS) does not fully compensate for the matrix effect.
This can occur if the SIL IS does not perfectly co-elute with the native analyte. The "deuterium isotope effect" can sometimes cause a slight shift in retention time on reversed-phase columns, especially for highly deuterated standards.[11] If the analyte and the SIL IS elute at slightly different times, they may experience different degrees of ion suppression from narrow regions of matrix interference.[11] In this case, optimizing the chromatography to achieve perfect co-elution or further improving the sample cleanup to remove the source of the suppression are the best strategies.
Selection of a Mitigation Strategy
Choosing the right approach to minimize matrix effects depends on several factors, including the nature of the analyte, the complexity of the matrix, and the required throughput and sensitivity.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Matrix Effect Reduction | Analyte Recovery | Throughput | Selectivity |
| Protein Precipitation (PPT) | Low | High | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High | High |
| HybridSPE®-Phospholipid | Very High (>99% PL removal)[1] | High | High | Very High |
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.[1]
Materials:
-
Blank biological matrix (e.g., plasma from a control group)
-
Analyte stock solution
-
Neat solvent (matching the final extraction solvent)
-
Standard laboratory equipment for your chosen extraction method
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the analyte stock solution into the neat solvent to a known final concentration.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a generalized protocol using a mixed-mode SPE cartridge to remove phospholipids and other interferences.
Materials:
-
Mixed-mode SPE cartridge/plate
-
Sample (e.g., plasma)
-
Acidic solution (e.g., 2% formic acid in water)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent 1 (e.g., 0.1% formic acid in water)
-
Wash solvent 2 (e.g., methanol)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
Procedure:
-
Sample Pre-treatment: Add 200 µL of acidic solution to 100 µL of plasma to disrupt protein binding. Vortex to mix.[1]
-
Conditioning: Condition the SPE wells with 500 µL of methanol (B129727).[1]
-
Equilibration: Equilibrate the SPE wells with 500 µL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the SPE plate.[1]
-
Washing (Step 1 - Polar Interference Removal): Wash the sorbent with 500 µL of the acidic aqueous solution to remove salts.[1]
-
Washing (Step 2 - Phospholipid Removal): Wash the sorbent with 500 µL of methanol to remove phospholipids.[1]
-
Elution: Elute the target analytes with 500 µL of the basic organic solvent.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing MS/MS for (2S,3R)-8(9)-EET-d11
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the quantitative analysis of 8,9-epoxyeicosatrienoic acid (8,9-EET) using its deuterated internal standard, (2S,3R)-8(9)-EET-d11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable, isotope-labeled version of 8,9-epoxyeicosatrienoic acid, a metabolite of arachidonic acid formed by cytochrome P450 (CYP) enzymes.[1][2] Its primary use is as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] By adding a known amount of the deuterated standard to samples, one can accurately account for variability and loss during sample preparation and ionization, significantly improving the precision of the measurement of the endogenous (unlabeled) 8,9-EET.[3]
Q2: What are the recommended precursor and product ions (MRM transitions) for 8,9-EET and 8,9-EET-d11?
The optimal Multiple Reaction Monitoring (MRM) transitions depend on the ionization mode and sample preparation method (i.e., with or without derivatization). For direct analysis without derivatization, negative ion mode is typically used.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 8,9-EET (Native) | ESI Negative | 319.5 | 155.1 | This transition is specific for 8,9-EET and avoids interference from other isomers.[4] |
| 8,9-EET-d11 (IS) | ESI Negative | 330.5 | 155.1 | The fragmentation often occurs on the carboxyl end, which is not deuterated in this standard. The product ion may remain the same as the native compound. Optimization is recommended. |
| 8,9-EET (Derivatized) | ESI Positive | 487.0 | 183.1 | With AMPP derivatization to improve sensitivity and stability.[5] |
| 8,9-EET-d11 (IS, Derivatized) | ESI Positive | 498.0 | 183.1 | Transition for the derivatized d11 internal standard.[5] |
Note: These values are starting points. The optimal collision energy for each transition must be determined empirically on your specific mass spectrometer.
Q3: What is the best ionization mode for analyzing 8,9-EET?
Electrospray Ionization (ESI) in negative mode is the most common and direct method for analyzing underivatized eicosanoids like 8,9-EET, as the carboxylic acid group readily forms a [M-H]⁻ ion.[6][7] However, to significantly enhance sensitivity (50 to 2500-fold), derivatization of the carboxylic acid can be performed, which allows for analysis in the more robust positive ionization mode.[5]
Q4: Why is my 8,9-EET unstable, and how can I prevent its degradation?
EETs are chemically unstable for two primary reasons:
-
Hydrolysis: The epoxide ring can be readily hydrolyzed to the corresponding, less active diol (8,9-dihydroxyeicosatrienoic acid, or 8,9-DHET) by the soluble epoxide hydrolase (sEH) enzyme present in tissues, or by acidic conditions.[8][9]
-
Oxidation: The multiple double bonds in the molecule are susceptible to auto-oxidation.[8]
To minimize degradation, follow these precautions:
-
Sample Handling: Always keep biological samples on ice or at 4°C during processing.[6]
-
Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent oxidation.[10]
-
pH Control: Avoid strongly acidic conditions during extraction, which can hydrolyze the epoxide.[10]
-
Storage: Store extracted samples in an autosampler set to 4°C and analyze them promptly, ideally within 24 hours, to prevent degradation in the solvent.[7][11]
Troubleshooting Guide
Issue: Low or No Signal for the 8,9-EET-d11 Internal Standard
| Possible Cause | Recommended Action |
| Analyte Degradation | EETs are notoriously unstable. The internal standard may have degraded to its diol form, 8,9-DHET-d11. Action: Check for the presence of the 8,9-DHET-d11 precursor ion (m/z 348.6 in negative mode). If this signal is high, it confirms degradation. Review sample handling procedures to ensure they are performed quickly and at low temperatures.[8][12] |
| Inefficient Extraction | Eicosanoids are present in low concentrations and may be bound to proteins or phospholipids (B1166683) in plasma.[5][13] Action: Ensure the IS is added before any extraction steps. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol for recovery. Verify that the elution solvent is appropriate and that the sample is not being lost during the wash steps.[6] |
| Suboptimal MS Parameters | The instrument may not be properly tuned for this specific molecule. Action: Perform a direct infusion of the 8,9-EET-d11 standard into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, source temperature) and collision energy for the selected MRM transition.[14] |
| Matrix Suppression | Co-eluting substances from the biological matrix (e.g., phospholipids) can interfere with the ionization of the analyte, reducing its signal. Action: Adjust the LC gradient to better separate the analyte from the region where most matrix components elute. Improve sample cleanup by adding a more rigorous wash step to your SPE protocol. |
Issue: High Signal Variability and Poor Reproducibility
| Possible Cause | Recommended Action |
| Inconsistent Sample Preparation | Manual extraction steps, especially LLE, can have high variability if not performed consistently. Action: Use an automated or semi-automated system if available. For manual SPE, ensure consistent flow rates during sample loading and washing. Ensure the IS is thoroughly vortexed into the sample at the beginning of the workflow. |
| Precipitation in Autosampler | If the final sample solvent has a high aqueous content, the lipid-like analyte can precipitate over time. Action: Ensure the reconstitution solvent is compatible with the analyte's solubility and has sufficient organic content. Re-inject a standard to see if the signal returns, which would indicate the issue is with the extracted samples, not the instrument. |
| Active Sample Collection | Platelet activation during blood collection can artificially generate eicosanoids, affecting the native analyte levels and potentially the accuracy of quantification.[10] Action: Use appropriate anticoagulants (e.g., EDTA) and immediately process or flash-freeze samples after collection. |
Issue: Poor Chromatographic Peak Shape
| Possible Cause | Recommended Action |
| Solvent Mismatch | Injecting a sample dissolved in a solvent much stronger (i.e., higher organic content) than the initial mobile phase can cause peak fronting or splitting. Action: Reconstitute the final dried extract in a solvent that is as close as possible in composition to the starting mobile phase conditions.[11] |
| Column Overload | Injecting too much mass on the column can lead to broad, asymmetric peaks. Action: Dilute the sample or reduce the injection volume. This is more common for the analyte in highly concentrated samples than for the IS. |
| Secondary Interactions | The acidic nature of the analyte can cause tailing due to interactions with the column hardware or silica. Action: Ensure the mobile phase contains a modifier like 0.02% formic acid or 0.1% acetic acid to maintain the analyte in a consistent protonation state and minimize secondary interactions.[6][11] |
Experimental Protocols
General Protocol for Sample Preparation (from Plasma)
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a 100 ng/mL working solution of this compound in ethanol. Vortex briefly.
-
Protein Precipitation & Saponification (Optional): Add 400 µL of cold methanol (B129727) to precipitate proteins. To measure total EETs (free and esterified), a saponification step (hydrolysis with NaOH) can be included here to release EETs from phospholipids.
-
Solid-Phase Extraction (SPE):
-
Column: Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X).[11]
-
Condition: Wash the column with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the column.
-
Wash: Wash the column with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% formic acid).[11] Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
Recommended LC-MS/MS Starting Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.02% acetic acid.[6]
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).[6]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-4.0 min: 1-55% B
-
4.0-4.5 min: 55-99% B
-
4.5-5.0 min: Hold at 99% B
-
5.1-7.0 min: Return to 1% B and equilibrate.
-
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: ESI, Negative Mode.
-
Source Settings (Typical Starting Points):
-
IonSpray Voltage: -4500 V
-
Source Temperature: 500 °C
-
Curtain Gas: 20 psi
-
Collision Gas: Medium/High
-
Resolution: Unit or High
-
Visualizations
Caption: General experimental workflow for the quantification of 8,9-EET.
Caption: Troubleshooting flowchart for diagnosing low internal standard signal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Plasma epoxyeicosatrienoic acids and diabetes-related cardiovascular disease: The cardiovascular health study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Epoxyeicosatrienoic Acids (EETs) During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epoxyeicosatrienoic Acids (EETs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of these sensitive lipid mediators during your experimental sample preparation.
I. Troubleshooting Guides
This section addresses specific issues that can lead to EET degradation and provides actionable solutions to ensure the accuracy and reliability of your results.
Issue: Low Recovery of EETs Post-Extraction
Possible Causes:
-
Enzymatic Degradation: The primary cause of EET loss is hydrolysis to their less active dihydroxy-eicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[1][2] This enzymatic activity is a major concern in biological samples.
-
Suboptimal Extraction: Inefficient extraction methods, whether solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can lead to poor recovery of EETs.[3][4]
-
Chemical Instability: Certain EET regioisomers, particularly 5,6-EET, are chemically less stable, especially under acidic conditions.[5][6][7]
-
Improper pH: The pH of the sample and extraction solvents can significantly impact EET stability and recovery.[8]
Solutions:
| Solution | Detailed Protocol | Key Considerations |
| Inhibit sEH Activity | Immediately after sample collection, add a soluble epoxide hydrolase inhibitor (sEH inhibitor) to your sample. A common choice is 1-cyclohexyl-3-dodecyl urea (B33335) (CDU) or other potent inhibitors. | Aim for a final concentration in the range of 1-10 µM. Prepare a stock solution in a suitable organic solvent like DMSO or ethanol (B145695) and add a small volume to the sample to minimize solvent effects.[9] |
| Optimize SPE | For solid-phase extraction, ensure proper conditioning of the cartridge. Use a C18 or Oasis HLB cartridge. Elute EETs with an appropriate organic solvent like ethyl acetate (B1210297) or methanol (B129727).[10][11][12][13] | If recovery is low, analyze the flow-through and wash fractions to determine if the analyte is being lost during loading or washing. The wash solvent may be too strong, or the elution solvent may be too weak.[3][4][14] |
| Refine LLE | For liquid-liquid extraction, a modified Bligh and Dyer method can be effective. After initial extraction, a second purification step can improve recovery.[5][6] | Ensure complete phase separation to avoid loss of the organic layer containing the EETs. |
| Control pH | Maintain a slightly alkaline pH (around 7.5-8.0) during sample handling and extraction to improve the stability of EETs.[11] | Avoid strongly acidic conditions, which can accelerate the degradation of some EETs.[7] |
Issue: High DHET to EET Ratio
Possible Cause:
-
Inadequate sEH Inhibition: This is the most likely reason for an elevated DHET/EET ratio, indicating that sEH was active in the sample.[1]
Solutions:
| Solution | Detailed Protocol | Key Considerations |
| Increase sEH Inhibitor Concentration | If you are already using an sEH inhibitor, consider increasing the concentration to ensure complete inhibition of the enzyme. | Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific sample type and volume. |
| Immediate Processing at Low Temperature | Process samples immediately after collection and keep them on ice or at 4°C throughout the preparation to minimize enzymatic activity.[15] | If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of EET degradation during sample preparation?
The main cause of EET degradation is the enzymatic hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH) to form the corresponding dihydroxyeicosatrienoic acids (DHETs).[1][2] This significantly reduces the biological activity of the EETs.
Q2: What are the best practices for blood sample collection for EET analysis?
For blood collection, it is recommended to use tubes containing an anticoagulant, with EDTA being a preferred choice.[16][17] To prevent enzymatic degradation, it is crucial to add an sEH inhibitor to the collection tube immediately. Samples should be processed as quickly as possible, and if storage is necessary, plasma should be separated and stored at -80°C.[15]
Q3: How can I prevent the auto-oxidation of EETs?
While enzymatic degradation is the primary concern, auto-oxidation can also occur. To minimize this, it is advisable to add an antioxidant to your samples.
| Antioxidant | Recommended Concentration |
| Butylated hydroxytoluene (BHT) | 10-50 µM |
| Triphenylphosphine (TPP) | 10-50 µM |
Note: Prepare stock solutions in an appropriate solvent and add a minimal volume to the sample.
Q4: What are the optimal storage conditions for samples intended for EET analysis?
For short-term storage (a few hours), keep samples on ice or at 4°C. For long-term storage, plasma or tissue homogenates should be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles as this can lead to sample degradation.
Q5: Which EET regioisomer is the most unstable?
5,6-EET is known to be the most chemically unstable of the four regioisomers, particularly in acidic conditions.[5][7] Therefore, extra care should be taken during the handling and analysis of this specific EET.
III. Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
-
Collection: Draw whole blood into an EDTA-containing vacutainer tube.[16][17]
-
Inhibition: Immediately add a solution of an sEH inhibitor (e.g., CDU at a final concentration of 10 µM) and an antioxidant (e.g., BHT at a final concentration of 20 µM) to the blood and gently mix.
-
Centrifugation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Carefully collect the plasma supernatant, transfer it to a clean tube, and either proceed immediately with extraction or flash-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) of EETs
-
Sample Preparation: Acidify the plasma sample to approximately pH 3 with a dilute acid (e.g., 1% acetic acid). This step is for protonating the carboxylic acid group of the EETs to enhance their retention on the reversed-phase sorbent.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.[12]
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar impurities.
-
Elution: Elute the EETs and other lipids from the cartridge with 2 mL of ethyl acetate or methanol into a clean collection tube.[11]
-
Drying and Reconstitution: Evaporate the elution solvent under a stream of nitrogen gas. Reconstitute the dried extract in a small volume of the mobile phase for LC-MS/MS analysis.
IV. Visualizations
Caption: Enzymatic degradation pathway of EETs.
Caption: Recommended workflow for EET sample preparation.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epoxyeicosatrienoic Acids Affect Electrolyte Transport in Renal Tubular Epithelial Cells: Dependence on Cyclooxygenase and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. a2.mayomedicallaboratories.com [a2.mayomedicallaboratories.com]
- 17. eclinpath.com [eclinpath.com]
Technical Support Center: Addressing Variability in GC-MS Response for Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Gas Chromatography-Mass Spectrometry (GC-MS) response for deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of response variability when using deuterated internal standards in GC-MS?
A1: Variability in the response of deuterated internal standards can arise from several factors, which can be broadly categorized as:
-
Chromatographic (Isotope) Effects: Deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts.[1][2][3][4]
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of the analyte and the internal standard, leading to ion suppression or enhancement.[5][1][6][7][8][9]
-
Instrumental Issues: Problems with the GC-MS system, such as injector discrimination, ion source contamination, or leaks, can cause inconsistent responses.[10][11][12][13]
-
Purity and Stability of the Standard: The presence of unlabeled analyte in the deuterated standard or isotopic exchange can lead to inaccurate results.[5][1]
Q2: Why does my deuterated standard elute at a different retention time than the native analyte?
A2: This phenomenon is known as the chromatographic isotope effect.[5][4] The substitution of hydrogen with deuterium (B1214612) can lead to subtle changes in the physicochemical properties of a molecule, affecting its interaction with the GC column's stationary phase. In many cases, deuterated compounds elute slightly earlier than their non-deuterated analogs.[2][3][4] The magnitude of this shift can depend on the number of deuterium atoms and the specific chromatography conditions.[3][4]
Q3: What are matrix effects and how do they impact quantification?
A3: Matrix effects are the alteration of ionization efficiency of an analyte and internal standard due to co-eluting compounds from the sample matrix.[13] These effects can either suppress or enhance the MS signal. If the analyte and the deuterated standard do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate quantification.[5][13]
Q4: Can the position of the deuterium label on the molecule affect stability and response?
A4: Yes, the position of the deuterium label is crucial. Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to isotopic exchange with hydrogen atoms from the solvent or matrix.[5][1] This "back-exchange" can compromise the integrity of the internal standard.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common issues related to GC-MS response variability of deuterated standards.
Issue 1: Inconsistent Internal Standard Response Across Injections
Symptoms: The peak area of the deuterated internal standard varies significantly between replicate injections of the same sample or standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Injector Variability | Inspect and clean the GC inlet liner. Replace the septum. Verify autosampler syringe performance for precision and accuracy.[11][14] | Consistent injection volumes and vaporization should lead to stable internal standard peak areas. |
| System Leaks | Perform a leak check of the carrier gas lines, fittings, and connections to the MS.[10][12] | A leak-free system will ensure consistent flow and pressure, stabilizing retention times and responses. |
| Ion Source Contamination | Clean the MS ion source according to the manufacturer's protocol.[10][11][15][16] | A clean ion source will provide more stable and sensitive detection, reducing response variability. |
| Inconsistent Sample Preparation | Review the sample preparation workflow for consistency in pipetting, extraction, and reconstitution steps. | Improved precision in sample handling will minimize variations in the final concentration of the internal standard. |
Issue 2: Poor Accuracy and Linearity in Calibration Curves
Symptoms: The calibration curve is non-linear, or the calculated concentrations of quality control samples are outside acceptable limits, despite using a deuterated internal standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Differential Matrix Effects | Evaluate the matrix effect by comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample.[5][1] If significant differential effects are observed, optimize sample cleanup procedures. | Effective sample cleanup will minimize interfering matrix components, leading to more consistent ionization and improved accuracy. |
| Chromatographic Isotope Effect | Overlay the chromatograms of the analyte and the deuterated standard to assess the degree of co-elution. If they are significantly separated, adjust the GC temperature program or consider a different GC column to improve co-elution.[5][1] | Co-elution of the analyte and internal standard ensures they are subjected to the same matrix effects, improving quantitative accuracy. |
| Impurity in Deuterated Standard | Verify the purity of the deuterated standard. If it contains a significant amount of the unlabeled analyte, it will bias the results.[1] | Using a high-purity deuterated standard will ensure an accurate response ratio and reliable quantification. |
| Isotopic Exchange | Assess the stability of the deuterium label by incubating the standard in the sample matrix under various conditions (e.g., different pH, temperature) and analyzing for any loss of deuterium.[1] | A stable internal standard will maintain its mass, ensuring consistent and accurate measurement. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if components in the sample matrix are suppressing or enhancing the MS signal of the analyte and the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank sample matrix. Spike the analyte and deuterated internal standard into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and deuterated internal standard into the blank sample matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the established GC-MS method.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Interpretation:
| Parameter | Value | Interpretation |
| Matrix Effect (ME) | > 100% | Ion Enhancement |
| < 100% | Ion Suppression | |
| ~ 100% | No significant matrix effect | |
| Recovery (RE) | - | Efficiency of the extraction process |
| Process Efficiency (PE) | - | Overall efficiency of the method |
A significant difference in the ME % between the analyte and the deuterated internal standard indicates a differential matrix effect, which can lead to inaccurate quantification.
Protocol 2: GC-MS Method for Analysis of a Volatile Analyte using a Deuterated Standard
Objective: A general procedure for the quantification of a volatile organic compound (VOC) in a water matrix.
Methodology:
-
Sample Preparation:
-
To a 20 mL headspace vial, add 5 mL of the water sample.
-
Spike a known amount of the deuterated internal standard solution into the vial.
-
Add any necessary reagents for derivatization or pH adjustment.
-
Seal the vial immediately.
-
-
GC-MS Conditions:
-
Injector: Split/Splitless, 250°C.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C for 2 min, ramp to 200°C at 10°C/min, hold for 2 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for target analyte and deuterated standard ions.
-
-
Data Analysis:
-
Integrate the peak areas of the target ions for both the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for a series of calibration standards.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
- 11. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 12. shimadzu.at [shimadzu.at]
- 13. benchchem.com [benchchem.com]
- 14. chromacademy.com [chromacademy.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Derivatization of 8,9-EET
Welcome to the technical support center for the derivatization of 8,9-epoxyeicosatrienoic acid (8,9-EET). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and ensure the complete and successful derivatization of 8,9-EET for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing 8,9-EET?
A1: Derivatization is a chemical modification process used to enhance the analytical properties of a molecule. For 8,9-EET, a carboxylic acid, derivatization is crucial for several reasons:
-
Improved Volatility and Thermal Stability: For Gas Chromatography (GC) analysis, converting the non-volatile carboxylic acid to a more volatile ester is necessary.[1][2]
-
Enhanced Ionization Efficiency: Derivatization can introduce moieties that improve ionization in a mass spectrometer, leading to increased sensitivity.[3]
-
Increased Detection Sensitivity: By introducing electrophoric groups, such as in pentafluorobenzyl (PFB) esters, the sensitivity for electron capture detection (ECD) in GC or negative ion chemical ionization (NICI) in mass spectrometry is significantly enhanced.[1][2]
Q2: What are the common derivatization reagents for 8,9-EET?
A2: A widely used and effective derivatization agent for carboxylic acids like 8,9-EET is pentafluorobenzyl bromide (PFB-Br).[1][2][4] This reagent converts the carboxylic acid group into a PFB ester, which is highly suitable for sensitive analysis by GC-MS. Other methods can include derivatization with pyridinium (B92312) analogs to improve detection in positive ion mode for LC-MS/MS.[3]
Q3: How can I confirm that the derivatization of 8,9-EET is complete?
A3: Confirming complete derivatization is essential for accurate quantification. This can be achieved by:
-
Monitoring Reaction Progress: Using an analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (8,9-EET).[5]
-
Using an Internal Standard: Incorporating a stable isotope-labeled internal standard (e.g., [¹³C]-8,9-EET) allows for the normalization of derivatization efficiency and analytical response.[6]
-
Analyzing a Calibration Curve: A linear calibration curve of derivatized 8,9-EET standards across a range of concentrations can indicate a consistent and complete reaction under the optimized conditions.[6]
Troubleshooting Guide
Incomplete derivatization can lead to inaccurate and unreliable results. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Solution |
| Low or no derivatized 8,9-EET peak | Presence of moisture: Reagents like PFB-Br are highly sensitive to water, which can consume the reagent.[5] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen). Use anhydrous solvents for the reaction.[5] |
| Degraded derivatization reagent: Reagents can degrade over time, especially with improper storage. | Use fresh derivatization reagent. Store reagents according to the manufacturer's instructions, typically in a desiccator and protected from light. | |
| Insufficient reagent concentration: An inadequate amount of derivatizing agent will lead to incomplete conversion of 8,9-EET.[5] | Use a molar excess of the derivatizing reagent (e.g., 2 to 10-fold excess) to drive the reaction to completion.[7] | |
| Variable and non-reproducible results | Inconsistent reaction time or temperature: Derivatization reactions are sensitive to time and temperature.[5] | Strictly control the reaction time and temperature as specified in the protocol. Optimization may be required for your specific experimental conditions. |
| pH of the reaction mixture is not optimal: The reaction efficiency can be pH-dependent. | Optimize the pH of the reaction mixture. For PFB-Br derivatization, a mild base is often used as a catalyst. | |
| Presence of interfering peaks in the chromatogram | Side reactions: Excess reagent or high temperatures can lead to the formation of byproducts.[5] | Optimize the amount of derivatizing reagent and the reaction temperature to minimize side reactions. A quenching step may be added to remove excess reagent.[5] |
| Contaminated solvents or reagents: Impurities in solvents or reagents can be derivatized and interfere with the analysis. | Use high-purity, analytical grade solvents and reagents. |
Experimental Protocols
Protocol: Derivatization of 8,9-EET using Pentafluorobenzyl Bromide (PFB-Br) for GC-MS Analysis
This protocol provides a general framework for the derivatization of 8,9-EET. Optimization may be necessary for specific sample matrices.
Materials:
-
8,9-EET standard or sample extract
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 10% in acetone)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Anhydrous acetonitrile (B52724) or acetone
-
Nitrogen gas supply
-
Heater block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: In a clean, dry glass reaction vial, evaporate the solvent from the 8,9-EET standard or sample extract to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition:
-
Add 50 µL of anhydrous acetonitrile to the dried sample.
-
Add 10 µL of the 10% PFB-Br solution.
-
Add 5 µL of DIPEA to catalyze the reaction.
-
-
Reaction: Tightly cap the vial and heat at 60°C for 30-60 minutes.
-
Solvent Evaporation: After the reaction is complete, cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in an appropriate volume of hexane (e.g., 50-100 µL) for GC-MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system. The PFB derivative of 8,9-EET will be detected.[6]
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Molecular Weight of 8,9-EET | 320.45 g/mol | N/A |
| Molecular Weight of PFB-Br | 260.99 g/mol | [8] |
| Molecular Weight of 8,9-EET-PFB derivative | 500.55 g/mol | Calculated |
| Typical GC-MS MRM transition for 8,9-EET-PFB | m/z 319 → 155 | [6] |
| Calibration Curve Range for EETs | 1 - 40 ng/mL | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the derivatization and analysis of 8,9-EET.
Workflow for 8,9-EET Derivatization and Analysis.
Signaling Pathway of 8,9-EET
8,9-EET is a biologically active lipid mediator involved in various signaling pathways. 8,9-EET is a metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[9][10] It can be further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET).[11][12] 8,9-EET has been shown to exert protective effects in the cardiovascular system, in part through the activation of pathways like the ROCK pathway.[9]
Simplified Signaling Pathway of 8,9-EET.
References
- 1. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
- 2. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic acid epoxygenase: detection of epoxyeicosatrienoic acids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
quality control measures for EET quantification
Welcome to the technical support center for Epoxyeicosatrienoic Acid (EET) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on quality control measures, troubleshooting, and best practices for accurate and reproducible EET analysis.
Frequently Asked Questions (FAQs)
Q1: What are EETs and why is their accurate quantification important?
A1: Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] They are involved in a variety of biological processes, including regulation of blood pressure, inflammation, and angiogenesis.[1][2] Accurate quantification of EETs is crucial for understanding their role in both physiological and pathological conditions, such as cardiovascular diseases and cancer, and for the development of novel therapeutics targeting the EET pathway.[1][2]
Q2: What are the biggest challenges in EET quantification?
A2: The primary challenges in quantifying EETs include their low endogenous concentrations (pM to nM range), their chemical instability, and the presence of isomeric compounds that are difficult to separate.[3][4] Additionally, biological samples are complex matrices that can cause significant ion suppression or enhancement in mass spectrometry-based assays, a phenomenon known as the matrix effect.[5][6][7] EETs are also prone to rapid metabolism to their corresponding dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[1][8]
Q3: How can I ensure the stability of EETs during sample collection and storage?
A3: To maintain the integrity of EETs, it is critical to handle samples appropriately from the moment of collection. This includes:
-
Rapid Processing: Process samples as quickly as possible to minimize degradation.
-
Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP) to prevent auto-oxidation.[5][9]
-
sEH Inhibition: If measuring EETs specifically, add an sEH inhibitor to prevent their conversion to DHETs.
-
Low Temperature: Keep samples on ice during processing and store them at -80°C for long-term stability.[10]
-
Proper Storage Vessels: Use appropriate containers, such as amber glass vials, to prevent photodegradation and adsorption to plastic surfaces.[11]
Q4: What are the key considerations for choosing an internal standard for EET quantification?
A4: An ideal internal standard (IS) is crucial for accurate quantification as it compensates for variability during sample preparation and analysis.[12][13] For EETs, the best choice is a stable isotope-labeled version of the analyte (e.g., ¹³C- or deuterium-labeled EETs).[3] These internal standards have nearly identical chemical and physical properties to the endogenous EETs, ensuring they behave similarly during extraction, derivatization, and ionization, which helps to correct for matrix effects.[4][13] When a stable isotope-labeled IS is not available, a structurally similar compound that is not present in the sample can be used.[12][13]
Q5: What are acceptable quality control (QC) parameters for a bioanalytical method for EETs?
A5: The acceptance criteria for a bioanalytical method are guided by regulatory bodies like the FDA and EMA. Key parameters include:
-
Accuracy: The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[14][15][16]
-
Precision: The coefficient of variation (CV) should not exceed 15%, except for the LLLOQ, where it should not exceed 20%.[14][15][16]
-
Selectivity: The method should be able to differentiate the analyte from other endogenous compounds in the matrix.[16][17]
-
Calibration Curve: The curve should have a correlation coefficient (r²) of ≥ 0.99 and at least 75% of the standards must be within ±15% of their nominal value (±20% for LLOQ).[14]
Summary of Bioanalytical Method Acceptance Criteria
| Parameter | Acceptance Criteria | LLOQ Acceptance Criteria |
| Accuracy | Within ±15% of nominal value | Within ±20% of nominal value |
| Precision (CV) | ≤ 15% | ≤ 20% |
| Calibration Curve Standards | At least 75% of standards within ±15% | Within ±20% of nominal value |
Troubleshooting Guide
This guide addresses common issues encountered during EET quantification using LC-MS/MS.
Problem 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Review sample collection, handling, and storage procedures. Ensure antioxidants and/or sEH inhibitors were added. Prepare fresh samples if possible.[9][11] |
| Inefficient Extraction | Optimize the extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction).[5] Check the pH during extraction. Ensure complete solvent evaporation and proper reconstitution. |
| LC-MS/MS System Issues | Check for leaks in the LC system.[18] Ensure the correct mobile phases are being used.[19] Verify MS parameters, including ionization source settings and collision energy.[19][20] Perform a system suitability test.[20] |
| Matrix Effects (Ion Suppression) | Evaluate matrix effects by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample.[6][7] If suppression is significant, improve sample cleanup, dilute the sample, or use a more appropriate internal standard.[19] |
Problem 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent and precise pipetting of samples, internal standards, and reagents. Automate liquid handling steps if possible. |
| Internal Standard Issues | Verify that the internal standard was added to all samples and standards at the same concentration.[12] Check the stability of the internal standard stock solution. |
| LC System Carryover | Inject a blank sample after a high-concentration sample to check for carryover.[20] Optimize the needle wash method in the autosampler. |
| Fluctuations in LC-MS Performance | Monitor system pressure and retention times for shifts.[18][20] Ensure the column is properly equilibrated between injections.[19] Check for temperature fluctuations in the column oven and autosampler. |
Problem 3: Inaccurate Results (Poor Accuracy)
| Possible Cause | Troubleshooting Steps |
| Incorrect Calibration Curve | Prepare fresh calibration standards and ensure they bracket the expected concentration range of the samples.[14] Use a weighted regression model (e.g., 1/x or 1/x²) if the variance is not uniform across the concentration range.[21] |
| Matrix Effects | Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.[5] |
| Interference from Isomers | Optimize chromatographic separation to resolve the target EET from its regioisomers and enantiomers.[3] Adjust MS/MS transitions to be more specific if isobaric interferences are present. |
| Degradation in Autosampler | Evaluate the stability of the processed samples in the autosampler over the duration of the analytical run. Keep the autosampler temperature low (e.g., 4°C). |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for EET quantification.
Experimental Protocols
Protocol: EET Extraction from Plasma using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for the extraction of EETs from plasma samples. It should be optimized for your specific application and instrumentation.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., ¹³C-labeled EETs in ethanol)
-
Antioxidant solution (e.g., BHT in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Spiking: To 200 µL of plasma in a glass tube, add 10 µL of antioxidant solution and 10 µL of the IS solution. Vortex briefly.
-
Protein Precipitation & Saponification (Optional): Add 800 µL of methanol to precipitate proteins. If measuring total EETs (free and esterified), add NaOH for saponification at this stage, followed by neutralization.
-
Acidification: Acidify the sample to pH ~4 with 10% formic acid to protonate the EETs for better retention on the SPE cartridge.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing sequentially with 2 mL of ethyl acetate, 2 mL of methanol, and 2 mL of acidified water (pH 4). Do not let the cartridge run dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of acidified water followed by 2 mL of hexane to remove highly non-polar impurities.
-
Elution: Elute the EETs from the cartridge with 2 mL of ethyl acetate into a clean glass tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
EET Quantification Workflow
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 13. Choosing an Internal Standard [restek.com]
- 14. database.ich.org [database.ich.org]
- 15. pharmacompass.com [pharmacompass.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 18. agilent.com [agilent.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. zefsci.com [zefsci.com]
- 21. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for 8,9-EET Assay Validation
For researchers, scientists, and drug development professionals, the accurate quantification of signaling lipids like 8,9-epoxyeicosatrienoic acid (8,9-EET) is crucial for understanding their roles in various physiological and pathological processes. This guide provides a comparative overview of two common bioanalytical methods for 8,9-EET analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into their respective validation parameters, experimental protocols, and performance characteristics to aid in selecting the most appropriate method for your research needs.
Introduction to 8,9-EET and its Bioanalytical Importance
8,9-EET is a member of the epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs are involved in the regulation of vascular tone, inflammation, and cell proliferation. The bioanalytical validation of assays for 8,9-EET is essential to ensure the reliability and accuracy of data in preclinical and clinical studies. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of bioanalytical methods, which include assessments of accuracy, precision, selectivity, sensitivity, reproducibility, and stability.
Signaling Pathway of 8,9-EET
The biosynthesis of 8,9-EET begins with the release of arachidonic acid from the cell membrane, which is then metabolized by CYP epoxygenases. 8,9-EET can then exert its biological effects or be further metabolized.
Biosynthesis and metabolism of 8,9-EET.
Comparison of Bioanalytical Methods: LC-MS/MS vs. ELISA
The choice between LC-MS/MS and ELISA for 8,9-EET quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources. Below is a summary of their performance characteristics based on published data and manufacturer's specifications.
Quantitative Performance Comparison
| Parameter | LC-MS/MS | ELISA (MyBioSource Kit) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 0.1 ng/mL[2] |
| Linearity Range | 5-2000 nmol/L (for EETs)[3] | Not specified |
| Intra-Assay Precision (%CV) | 1.6 - 13.2%[1] | < 15%[2] |
| Inter-Assay Precision (%CV) | 1.6 - 13.2%[1] | < 15%[2] |
| Recovery | 95.2 - 118%[3] | Not specified |
Note: The data for the ELISA kit is based on the manufacturer's product sheet and has not been independently verified in a peer-reviewed publication. LC-MS/MS data is derived from published research articles.
Experimental Protocols
LC-MS/MS Method for 8,9-EET Analysis
The following is a generalized experimental protocol based on common practices in published literature.
LC-MS/MS workflow for 8,9-EET analysis.
Detailed Steps:
-
Sample Preparation:
-
Plasma samples are collected and stored at -80°C.
-
A deuterated internal standard (e.g., 8,9-EET-d8) is added to the plasma sample to account for matrix effects and variability in extraction.
-
Lipids are extracted from the plasma using either liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE)[3].
-
The extracted lipids may be derivatized to improve chromatographic separation and ionization efficiency.
-
The final extract is dried down and reconstituted in the initial mobile phase for LC-MS/MS analysis[4].
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system for separation of 8,9-EET from other lipids[5].
-
The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. Multiple reaction monitoring (MRM) is typically used for its high selectivity and sensitivity[5].
-
-
Data Analysis:
-
The chromatographic peaks corresponding to 8,9-EET and the internal standard are integrated.
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of 8,9-EET in the unknown samples is then determined from this calibration curve[5].
-
ELISA Method for 8,9-EET Analysis
The following is a general protocol for a competitive ELISA, which is a common format for small molecule quantification.
Competitive ELISA workflow for 8,9-EET analysis.
Detailed Steps:
-
Assay Principle: In a competitive ELISA for 8,9-EET, the microplate wells are coated with a fixed amount of 8,9-EET. The sample containing an unknown amount of 8,9-EET is added to the wells along with a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The 8,9-EET in the sample competes with the coated 8,9-EET for binding to the antibody.
-
Procedure:
-
Samples and standards are added to the wells of the pre-coated microplate.
-
An HRP-conjugated antibody specific for 8,9-EET is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove any unbound antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.
-
The reaction is stopped with a stop solution, and the optical density is measured at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of 8,9-EET in the sample. A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of 8,9-EET in the unknown samples is then interpolated from this standard curve.
Discussion and Recommendations
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like 8,9-EET due to its high specificity, sensitivity, and ability to multiplex (i.e., measure multiple analytes simultaneously). The validation data for LC-MS/MS methods are extensively documented in peer-reviewed literature, providing a high degree of confidence in the results. However, this technique requires expensive instrumentation and specialized expertise.
ELISA offers a more accessible and higher-throughput alternative to LC-MS/MS. It is generally less expensive and does not require the same level of technical expertise. The commercially available ELISA kit for 8,9-EET from MyBioSource reports good sensitivity and precision.[2] However, a significant limitation is the lack of comprehensive, independently validated performance data in the public domain. Cross-reactivity with other EET regioisomers or related compounds could also be a concern and should be thoroughly evaluated.
For research that requires the highest level of accuracy, specificity, and confidence in the quantitative data, a well-validated LC-MS/MS method is the recommended choice for 8,9-EET analysis. For large-scale screening studies where high throughput and cost-effectiveness are priorities, an ELISA may be a suitable option. However, it is strongly recommended that researchers perform an in-house validation of the chosen ELISA kit to ensure it meets the specific requirements of their study, particularly concerning selectivity and accuracy in their sample matrix. The decision of which method to use should be based on a careful consideration of the research question, the required data quality, and the available resources.
References
- 1. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Accuracy and Precision in Eicosanoid Analysis: A Comparison Guide for (2S,3R)-8(9)-EET-d11
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of eicosanoids, the choice of an appropriate internal standard is critical for achieving accurate and precise results. This guide provides a comprehensive comparison of (2S,3R)-8(9)-EET-d11 as an internal standard for the analysis of 8,9-epoxyeicosatrienoic acid (8,9-EET), a significant cytochrome P450 (CYP) metabolite of arachidonic acid. The performance of this deuterated standard will be compared with other analytical approaches, supported by experimental data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In mass spectrometry-based quantification, the use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is widely considered the gold standard. These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively correcting for variations in sample preparation, matrix effects, and instrument response. This compound is a deuterated analog of 8,9-EET intended for use as an internal standard in GC- or LC-MS applications.
Performance Data of this compound
The accuracy and precision of an analytical method are paramount. The following tables summarize the performance of methods utilizing deuterated internal standards for the quantification of 8,9-EET, demonstrating the high quality of data achievable with this approach.
Table 1: Recovery and Precision of 8,9-EET-d11 in Human Plasma
| Internal Standard | Recovery (%) | Coefficient of Variation (CV, %) |
| 8,9-EET-d11 | 62.7 | 10.0 |
Source: Adapted from a study on UPLC-MS/MS quantitation of cytochrome P450 mediated arachidonic acid metabolites in human plasma.[1]
Table 2: Intra- and Inter-Day Precision and Recovery for 8,9-EET using a Deuterated Internal Standard
| Quality Control Level | Intra-Day Precision (CV, %) | Inter-Day Precision (CV, %) | Recovery (%) |
| Low | < 6 | < 16.7 | 95.2 - 118 |
| Medium | < 6 | < 8.6 | 95.2 - 118 |
| High | < 6 | < 9.8 | 95.2 - 118 |
Source: Adapted from a study on the simultaneous determination of epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids by LC-MS/MS.[2][3]
Comparison with Alternative Internal Standards
While deuterated standards are preferred, other compounds can be used as internal standards. However, these alternatives often fall short in performance.
Table 3: Comparison of Internal Standard Strategies
| Internal Standard Type | Advantages | Disadvantages | Impact on Accuracy and Precision |
| Deuterated (e.g., this compound) | Co-elutes with analyte, corrects for matrix effects and extraction variability effectively. | Potential for isotopic scrambling (rare), slight retention time shifts can lead to differential matrix effects.[4][5] | High accuracy and precision. |
| ¹³C-Labeled | Co-elutes with analyte, less prone to chromatographic shifts compared to some deuterated standards. | Can be more expensive and less readily available than deuterated counterparts. | High accuracy and precision, may offer advantages in cases of differential matrix effects with deuterated standards. |
| Structurally Similar (Analog) | More readily available and less expensive than isotopic standards. | Does not co-elute with the analyte, leading to incomplete correction for matrix effects and extraction variability. | Lower accuracy and precision compared to isotopic standards. |
| No Internal Standard (External Calibration) | Simplest approach. | Highly susceptible to errors from sample preparation, matrix effects, and instrument drift. | Lowest accuracy and precision, generally not suitable for complex biological matrices. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for sample preparation and LC-MS/MS analysis of 8,9-EET using a deuterated internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 100 µL of plasma, add a known amount of this compound solution.
-
Hydrolysis (Optional): For total EET measurement (free and esterified), perform saponification to release EETs from phospholipids.
-
Extraction: Utilize a polymeric reversed-phase SPE column.
-
Condition the column with methanol (B129727) and then water.
-
Load the sample.
-
Wash the column to remove interfering substances.
-
Elute the EETs with an organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 8,9-EET and 8,9-EET-d11 are monitored.
-
Visualizing the Workflow and Pathways
Diagrams can clarify complex processes. Below are Graphviz representations of the analytical workflow and the relevant biological pathway.
References
- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
Determining the Lower Limit of Quantification (LLOQ) for 8,9-EET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the Lower Limit of Quantification (LLOQ) of 8,9-Epoxyeicosatrienoic acid (8,9-EET), a critical signaling lipid in various physiological and pathological processes. Accurate quantification of 8,9-EET at low concentrations is essential for understanding its role in cardiovascular diseases, inflammation, and cancer.
Comparative Analysis of LLOQ for 8,9-EET
The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For 8,9-EET, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most common and sensitive method used for its quantification. The table below summarizes the LLOQ values for 8,9-EET and other epoxyeicosatrienoic acid (EET) regioisomers obtained by different LC-MS/MS methods.
| Analyte | LLOQ | Matrix | Analytical Method | Reference |
| 8,9-EET | 50 pg/mL | Plasma | LC-MS/MS | [1] |
| 8,9-EET | 0.5 ng/mL | Human Plasma | LC-MS/MS | [2] |
| 8,9-EET | 5 nmol/L | Recombinant CYP incubation | LC-MS/MS | [3][4] |
| 11,12-EET | 10 pg/mL | Plasma | LC-MS/MS | [1] |
| 14,15-EET | 10 pg/mL | Plasma | LC-MS/MS | [1] |
| 5,6-EET | 0.5 ng/mL | Human Plasma | LC-MS/MS | [2] |
| DHETs | 0.25 ng/mL | Human Plasma | LC-MS/MS | [2] |
| DHETs | 10 pg/mL | Plasma | LC-MS/MS | [1] |
DHETs (Dihydroxyeicosatrienoic acids) are metabolites of EETs.
Experimental Protocol: LLOQ Determination for 8,9-EET using LC-MS/MS
This section outlines a typical experimental workflow for determining the LLOQ of 8,9-EET in a biological matrix such as plasma. The protocol is a synthesis of methodologies reported in the scientific literature.[1][2][3]
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of 8,9-EET and a suitable internal standard (e.g., 8,9-EET-d8) in an organic solvent like methanol (B129727) or ethanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate biological matrix (e.g., charcoal-stripped plasma) with known concentrations of 8,9-EET. The concentration range should encompass the expected LLOQ.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method. The low QC sample should be near the expected LLOQ.
2. Sample Extraction:
-
Protein Precipitation and Liquid-Liquid Extraction (LLE):
-
To a plasma sample (e.g., 100 µL), add the internal standard.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected, or a liquid-liquid extraction can be performed for further cleanup. For LLE, add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute 8,9-EET and the internal standard with a stronger organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness.
-
3. Saponification (Optional):
-
To measure total 8,9-EET (free and esterified), the extracted lipids can be saponified to release the esterified fraction. This is typically done by incubating the dried extract with a base (e.g., NaOH) at an elevated temperature. After incubation, the sample is neutralized and re-extracted.[2]
4. Derivatization (Optional):
-
To improve chromatographic separation and ionization efficiency, the carboxylic acid group of 8,9-EET can be derivatized. A common derivatizing agent is 1-amino-4-methylpiperidine (AMPP), which adds a permanently charged group to the molecule.[5]
5. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Chromatography:
-
Column: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A typical mobile phase consists of a gradient of water with a small amount of acid (e.g., 0.1% formic acid or 0.01% acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.[1]
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode for underivatized 8,9-EET or positive ion mode for derivatized 8,9-EET.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for 8,9-EET and its internal standard.
-
6. LLOQ Determination:
-
The LLOQ is typically defined as the lowest concentration on the calibration curve where the signal-to-noise ratio is at least 10:1.[6][7]
-
Additionally, the precision (%CV) and accuracy (%bias) at the LLOQ should be within acceptable limits, typically ±20%.[6]
Visualizing the Workflow
The following diagram illustrates the key steps in determining the LLOQ for 8,9-EET.
Caption: Experimental workflow for LLOQ determination of 8,9-EET.
Signaling Pathway Context
The accurate measurement of 8,9-EET is crucial for studying its role in various signaling pathways. 8,9-EET is a metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases. It is then metabolized to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET) by soluble epoxide hydrolase (sEH).
Caption: Simplified metabolic pathway of 8,9-EET.
References
- 1. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. database.ich.org [database.ich.org]
A Comparative Guide to the Linearity of Response for 8,9-EET Quantification Using Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance, specifically the linearity of response, for the quantification of 8,9-epoxyeicosatrienoic acid (8,9-EET) using (2S,3R)-8(9)-EET-d11 as an internal standard. The performance is contrasted with alternative isotope-labeled internal standards, supported by experimental data from various studies. This document is intended to assist researchers in selecting the appropriate internal standard and analytical methodology for their specific research needs.
Introduction to 8,9-EET and the Role of Internal Standards
8,9-EET is a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 epoxygenase pathway. It plays a crucial role in various physiological processes, including vasodilation and inflammation. Accurate quantification of 8,9-EET in biological matrices is essential for understanding its function in health and disease.
The gold standard for the quantification of small molecules like 8,9-EET is liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, an internal standard is employed to compensate for variations during sample preparation, chromatography, and ionization. The ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated or ¹³C-labeled analog, as it exhibits nearly identical chemical and physical properties to the target compound. This guide focuses on the use of this compound and compares its performance with other commonly used internal standards.
Experimental Protocols
The following is a representative, detailed methodology for establishing the linearity of response for 8,9-EET using an isotope-labeled internal standard. This protocol is a composite of methodologies reported in the scientific literature.
Protocol: Determination of Linearity for 8,9-EET Quantification by LC-MS/MS
1. Preparation of Standard Solutions:
-
Primary Stock Solution of 8,9-EET: Prepare a stock solution of unlabeled (±)8(9)-EET in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution of 8,9-EET to prepare a series of working standard solutions.
-
Internal Standard Spiking Solution: Prepare a dilute working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
2. Preparation of Calibration Curve Standards:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking a biological matrix (e.g., plasma, cell lysate) or a surrogate matrix with appropriate volumes of the 8,9-EET working standard solutions.
-
To each calibration standard, add a constant volume of the internal standard spiking solution.
-
The final concentrations of the calibration curve should span the expected physiological or experimental range of 8,9-EET.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of each calibration standard, add an acidic solution to adjust the pH.
-
Perform liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
8,9-EET: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 319 -> 155).
-
This compound: Monitor the appropriate mass transition for the deuterated internal standard.
-
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte (8,9-EET) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The linearity is typically acceptable if the coefficient of determination (R²) is ≥ 0.99.
Data Presentation: Comparison of Linearity with Different Internal Standards
The following table summarizes the performance characteristics for the quantification of 8,9-EET using different isotope-labeled internal standards, as compiled from various research articles.
| Parameter | This compound | ¹³C-labeled 8,9-EET | Other Deuterated 8,9-EET (e.g., d8) |
| Linear Range | 5 - 2000 nmol/L (for general EETs) | 1 - 40 ng/mL (for 8(S),9(R)-EET)[1] | Not explicitly stated for 8,9-EET, but similar ranges to d11 are expected. |
| Correlation Coefficient (R²) | Typically ≥ 0.99 | 0.996 (for 8(S),9(R)-EET)[1] | Generally ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (for general EETs)[2] | Not explicitly stated, but expected to be in the low ng/mL range. | Not explicitly stated. |
| Recovery | 62.7% (from plasma) | Not reported. | Not reported. |
| Precision (%CV) | 10.0% (from plasma) | Not reported. | Not reported. |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a general overview of the expected performance.
Mandatory Visualization
Caption: Workflow for Determining Linearity of 8,9-EET Quantification.
Discussion and Conclusion
The use of a stable isotope-labeled internal standard is paramount for the accurate and precise quantification of 8,9-EET. Both deuterated (such as this compound) and ¹³C-labeled internal standards have been shown to provide excellent linearity over a wide concentration range, with correlation coefficients typically exceeding 0.99.
-
This compound is a suitable internal standard for the quantification of 8,9-EET. Its chemical and physical properties are very similar to the unlabeled analyte, ensuring that it effectively tracks 8,9-EET through the entire analytical process. The high degree of deuteration (d11) minimizes the risk of isotopic cross-contribution to the analyte signal.
-
¹³C-labeled 8,9-EET represents another excellent choice for an internal standard. It offers the advantage of having a slightly larger mass difference from the native compound compared to some lower-deuterated standards, which can be beneficial in some mass spectrometers. The reported linearity for an enantiomer of 8,9-EET using a ¹³C-labeled standard was excellent (R² = 0.996) over a range of 1 to 40 ng/mL[1].
-
Other Deuterated Analogs (e.g., d8): Other deuterated versions of 8,9-EET are also effective internal standards. The key consideration is the stability of the deuterium (B1214612) labels and the degree of deuteration to ensure a sufficient mass difference from the analyte.
References
- 1. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stable Isotope-Labeled Standards for Epoxyeicosatrienoic Acid (EET) Quantification: (2S,3R)-8(9)-EET-d11 vs. 13C-labeled Analogs
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipid mediators, the choice of an appropriate internal standard is paramount for robust and reliable bioanalysis. This guide provides an objective comparison between the deuterated standard, (2S,3R)-8(9)-EET-d11, and carbon-13 (¹³C)-labeled EET standards, supported by established principles in isotope dilution mass spectrometry.
Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) enzymes. They play crucial roles in regulating inflammation, vascular tone, and cell growth. Accurate measurement of specific EET regio- and stereoisomers is critical for understanding their physiological and pathological functions. Isotope dilution mass spectrometry (IDMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose, relying on the use of stable isotope-labeled internal standards.
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization. This allows for accurate correction of variations that can occur during the analytical workflow. While both deuterated and ¹³C-labeled standards are widely used, they possess inherent differences that can impact analytical performance.
| Parameter | This compound (Deuterated) | ¹³C-Labeled EET Standards | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[1][2] This is due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond. | Co-elutes perfectly with the analyte under various chromatographic conditions.[1][3] | The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak. A chromatographic shift, as seen with deuterated standards, can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising quantification.[1][3] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. In some cases, this can result in significant quantification errors.[1] One study reported a mean bias of 96.8% with a standard deviation of 8.6% when using deuterated standards.[1] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6% for ¹³C-labeled standards.[1] The use of ¹³C-internal standards in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards. | The closer physicochemical properties of ¹³C-labeled standards to the native analyte result in more reliable and reproducible quantification. |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, although this is less of a concern when the label is on a carbon atom. | ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[4] | ¹³C-labeling offers greater assurance of isotopic stability throughout the entire analytical process. |
| Cost & Availability | Generally more readily available and less expensive. | Often more expensive due to a more complex synthesis process. | The choice may be influenced by budget and the availability of specific labeled compounds. |
Experimental Protocols
The following is a representative protocol for the quantification of 8(9)-EET in a biological matrix using isotope dilution LC-MS/MS. This protocol can be adapted for either deuterated or ¹³C-labeled internal standards.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound or a ¹³C-labeled 8(9)-EET standard) at a known concentration.
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methyl formate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of EET isomers (e.g., a linear gradient from 30% to 80% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
8(9)-EET: Monitor the specific precursor-to-product ion transition (e.g., m/z 319.2 → [specific fragment ion]).
-
This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition (e.g., m/z 330.3 → [specific fragment ion]).
-
¹³C-8(9)-EET: Monitor the corresponding mass-shifted precursor-to-product ion transition (e.g., m/z 339.2 for a fully ¹³C₂₀ labeled standard → [specific fragment ion]).
-
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Signaling Pathway of 8(9)-EET
8,9-EET exerts its biological effects through various signaling pathways. A key mechanism involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα) and the inhibition of the nuclear factor-kappa B (NF-κB) pathway, leading to anti-inflammatory effects.
Caption: 8,9-EET signaling pathway leading to anti-inflammatory effects.
Conclusion and Recommendation
While deuterated internal standards like this compound are widely used and can be effective, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards for achieving the highest levels of accuracy and precision in quantitative bioanalysis. The perfect co-elution of ¹³C-labeled standards with their endogenous counterparts minimizes the risk of analytical errors arising from matrix effects and chromatographic shifts. For researchers and drug development professionals where data integrity is of utmost importance, the investment in ¹³C-labeled EET standards is a sound scientific decision that leads to more reliable and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Epoxyeicosatrienoic Acid (EET) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three primary methods for the quantification of Epoxyeicosatrienoic acids (EETs): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). EETs are critical lipid signaling molecules involved in the regulation of vascular tone, inflammation, and angiogenesis, making their accurate quantification essential for research in cardiovascular diseases, oncology, and inflammation.[1] This document outlines the performance characteristics, experimental protocols, and underlying principles of each method to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: A Comparative Overview of Method Performance
The selection of an appropriate EET quantification method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and ELISA for EET analysis. It is important to note that the presented values are compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
| Performance Characteristic | LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Linearity (Range) | 5–2000 nmol/L | Not explicitly stated, but generally good with derivatization | Typically narrower, e.g., 7.8-500 pg/mL |
| Sensitivity (LOQ) | 0.5 ng/mL for EETs | Generally high, but requires derivatization | Varies by kit, can be in the low pg/mL range |
| Accuracy (% Recovery) | 95.2–118% | Not explicitly stated | Generally within 80-120% |
| Precision (%RSD) | Intra-day: <6%, Inter-day: <16.7% | Not explicitly stated | Intra-assay CV: <15%, Inter-assay CV: <15% |
| Specificity | High, based on mass-to-charge ratio | High, based on mass-to-charge ratio | Can be subject to cross-reactivity with structurally similar molecules |
| Throughput | Moderate to High | Low to Moderate | High |
| Sample Preparation | Multi-step (extraction, saponification) | Complex (extraction, derivatization) | Minimal for clean samples, may require extraction for complex matrices |
Experimental Protocols: Detailed Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of EETs. The protocol involves several key steps:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the sample (e.g., plasma, tissue homogenate) to pH 3-4.
-
Condition a C18 SPE cartridge with methanol (B129727) and then water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the EETs with a non-polar solvent like ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is employed to separate the different EET regioisomers.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each EET isomer and the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for EET quantification, though it requires derivatization to increase the volatility of the analytes.
-
Sample Preparation and Derivatization:
-
Extraction: Similar to LC-MS/MS, EETs are first extracted from the biological matrix using liquid-liquid extraction or SPE.
-
Hydrolysis: For total EET measurement (free and esterified), a hydrolysis step (e.g., with potassium hydroxide) is performed.
-
Derivatization: The carboxyl group of the EETs is derivatized, for example, by converting them to pentafluorobenzyl (PFB) esters. This enhances their volatility and sensitivity for GC-MS analysis.
-
-
Gas Chromatographic Separation:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized EETs based on their boiling points.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI often provides higher sensitivity for electrophilic derivatives like PFB esters.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions characteristic of the derivatized EETs, providing high specificity.
-
Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assays are a high-throughput alternative for EET quantification, relying on the specific binding of antibodies to the target EETs.
-
Sample Preparation:
-
Depending on the sample matrix and the kit instructions, samples may be used directly or may require a preliminary extraction and purification step to remove interfering substances.
-
-
ELISA Procedure (Competitive Assay):
-
Coating: The wells of a microplate are pre-coated with an antibody specific to the EET of interest.
-
Competition: The sample containing the EET and a fixed amount of enzyme-labeled EET (conjugate) are added to the wells. The sample EET and the labeled EET compete for binding to the antibody on the plate.
-
Washing: The plate is washed to remove any unbound sample and conjugate.
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.
-
Signal Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of EET in the sample.
-
Quantification: The concentration of EET in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the EET.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
EET Signaling Pathway
Epoxyeicosatrienoic acids are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases and are primarily metabolized by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).[2] EETs exert their biological effects through various signaling pathways, including the activation of G-protein coupled receptors and ion channels, leading to vasodilation, anti-inflammatory effects, and pro-angiogenic responses.
References
A Comparative Guide to Inter-Laboratory 8,9-EET Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 8,9-epoxyeicosatrienoic acid (8,9-EET), a critical lipid signaling molecule involved in cardiovascular and inflammatory responses. While a formal inter-laboratory proficiency testing program for 8,9-EET is not publicly available, this document synthesizes data from various published studies to offer a comparison of common analytical approaches and their performance.
Biosynthesis and Signaling Pathways of 8,9-EET
8,9-EET is an epoxy fatty acid derived from arachidonic acid through the action of cytochrome P450 (CYP) epoxygenases, primarily isoforms from the CYP2C and CYP2J families.[1] Once formed, 8,9-EET can be metabolized by soluble epoxide hydrolase (sEH) to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET) or by cyclooxygenase (COX) enzymes to hydroxy-EETs (EHETs).[2][3] 8,9-EET exerts its biological effects through various signaling pathways, including the activation of transient receptor potential vanilloid 4 (TRPV4) channels and the modulation of nuclear factor-kappa B (NF-κB) signaling.[4][5][6][7][8]
References
- 1. Frontiers | Inside epoxyeicosatrienoic acids and cardiovascular disease [frontiersin.org]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8,9-Epoxyeicosatrienoic acid inhibits antibody production of B lymphocytes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Justifying the Choice of (2S,3R)-8(9)-EET-d11 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of bioactive lipids, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This is particularly true for the analysis of epoxyeicosatrienoic acids (EETs), such as (2S,3R)-8(9)-EET, which are involved in a variety of physiological processes including vasodilation and inflammation.[1] This guide provides a comprehensive justification for the choice of (2S,3R)-8(9)-EET-d11 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, comparing its performance with other alternatives and providing supporting experimental context.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Internal standards are essential in quantitative LC-MS/MS to correct for variability throughout the analytical workflow.[2] This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[3] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the gold standard because their chemical and physical properties are nearly identical to the analyte of interest.[4]
This compound: A Superior Choice for EET Quantification
This compound is a deuterated analog of (2S,3R)-8(9)-EET, where eleven hydrogen atoms have been replaced by deuterium. This mass shift allows for its differentiation from the endogenous analyte by the mass spectrometer, while its identical core structure ensures it behaves similarly during analytical procedures.
Performance Comparison of Internal Standards
The superior performance of deuterated internal standards like this compound over other alternatives, such as structural analogs, is evident in key analytical parameters. The following table summarizes a typical comparison of expected performance.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., another EET regioisomer) | Key Findings & References |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution. | Different retention times, leading to differential matrix effects. | Deuterated standards ideally co-elute with the analyte, which is crucial for accurate compensation of matrix effects.[3] |
| Matrix Effect Compensation | High, due to similar ionization efficiency and co-elution. | Lower, as it experiences different matrix effects than the analyte. | The use of a "one-to-one" isotope internal standard approach can result in matrix effects of less than ± 10%.[5] |
| Recovery | Tracks the analyte's recovery closely through sample preparation. | May have different extraction efficiency, leading to inaccurate quantification. | Deuterated internal standards are expected to have the same extraction recovery as the analyte.[3] |
| Precision & Accuracy | High, leading to reliable and reproducible data. | Lower, with a higher potential for bias. | Methods using corresponding deuterium-labeled eicosanoids as internal standards have shown high accuracy and precision.[1] |
| Cost & Availability | Generally more expensive to synthesize. | May be more readily available and less expensive. | The cost of synthesis can be a factor in the selection of an internal standard.[2] |
Experimental Protocols
To objectively evaluate the performance of an internal standard, a series of validation experiments should be conducted. Below are detailed methodologies for key experiments.
Evaluation of Matrix Effects and Recovery
Objective: To determine the ability of the internal standard to compensate for matrix effects and to assess its recovery during sample preparation.
Methodology:
-
Sample Preparation:
-
Set 1 (Analyte and IS in Matrix): Spike a known amount of the analyte and this compound into a blank biological matrix (e.g., plasma). Process the sample through the entire extraction procedure.
-
Set 2 (Analyte and IS in Solvent): Spike the same amount of the analyte and this compound into the final reconstitution solvent.
-
Set 3 (IS in Matrix): Spike only this compound into the blank matrix and process.
-
Set 4 (IS in Solvent): Spike only this compound into the final reconstitution solvent.
-
-
LC-MS/MS Analysis: Analyze all prepared samples.
-
Calculations:
-
Recovery (%) = (Peak Area of IS in Set 3 / Peak Area of IS in Set 4) x 100
-
Matrix Effect (%) = (Peak Area of Analyte in Set 1 / Peak Area of Analyte in Set 2) x 100
-
IS-Normalized Matrix Effect (%) = ((Peak Area of Analyte in Set 1 / Peak Area of IS in Set 1) / (Peak Area of Analyte in Set 2 / Peak Area of IS in Set 2)) x 100
-
A lower coefficient of variation (CV) for the IS-normalized matrix effect across different lots of the biological matrix indicates better compensation.
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical justification for choosing a deuterated internal standard and a typical experimental workflow.
Caption: Logical justification for choosing this compound.
Caption: Typical bioanalytical workflow using an internal standard.
Conclusion
The selection of this compound as an internal standard for the quantification of (2S,3R)-8(9)-EET is strongly justified by its ability to closely mimic the behavior of the analyte throughout the analytical process. Its use leads to superior accuracy and precision by effectively compensating for matrix effects and variations in sample recovery. While the initial cost may be higher than that of structural analogs, the enhanced data quality and reliability make it the preferred choice for rigorous scientific research and drug development applications.
References
- 1. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. A sensitive LC-MS/MS method for the quantification of serum epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in the identification of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (2S,3R)-8(9)-EET-d11
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of (2S,3R)-8(9)-EET-d11, ensuring compliance with standard laboratory safety protocols.
This compound , like its related compounds, is typically supplied in a flammable solvent, such as ethanol.[1][2][3][4][5] Therefore, the primary immediate hazard is the flammability of the solution.[6][7] While the solute itself is not classified as a hazardous substance, it should be handled with care as comprehensive toxicological data may not be available.[1][2][5][8][9][10]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its solutions should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors and to minimize fire risk.[6][7][11] Keep the substance away from heat, sparks, open flames, and other ignition sources.[6][7]
Quantitative Data Summary
The following table summarizes the key characteristics of a typical this compound solution, which are pertinent to its safe disposal.
| Parameter | Value/Information | Source |
| Physical Form | Typically a solution in ethanol | [1][2][4][5] |
| Primary Hazard | Flammable liquid (due to solvent) | [6][7] |
| Storage Temperature | -20°C | [1][2][3][4] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | [1][3][4] |
| Known Hazards of Solute | Not classified as hazardous, but should be handled with care | [8][9][10] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of small quantities of this compound typically used in a research setting.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container for flammable organic solvents
-
Chemical fume hood
-
Spill containment materials (e.g., vermiculite (B1170534) or sand)
Procedure:
-
Preparation:
-
Ensure your hazardous waste container is properly labeled, indicating "Flammable Organic Waste" and listing the chemical constituents, including the solvent (e.g., ethanol) and the solute (this compound).
-
Confirm that the waste container is compatible with the chemical waste being added.[11]
-
Have spill containment materials readily accessible.
-
-
Transfer of Waste:
-
Perform all transfers within a certified chemical fume hood.
-
Carefully pour the this compound solution into the designated flammable organic waste container.
-
Avoid overfilling the container; it is recommended not to fill beyond 90% capacity to allow for vapor expansion and prevent spillage during transport.[12]
-
-
Decontamination of Empty Vials:
-
The original vial containing the this compound should be triple-rinsed with a small amount of a suitable solvent (e.g., ethanol).
-
Add the rinsate to the flammable organic waste container to ensure all residual compound is captured.
-
After rinsing, deface the label on the empty vial to prevent reuse.[11] The rinsed vial can then typically be disposed of as regular laboratory glass waste, in accordance with your institution's policies.
-
-
Final Steps:
-
Securely cap the hazardous waste container.
-
Store the waste container in a designated, well-ventilated, and cool location, away from ignition sources, until it is collected by your institution's environmental health and safety department.[11]
-
Document the addition of the waste to the container in your laboratory's waste log.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and environmental health and safety office for any additional requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
